Methyl 2-amino-3,5-dimethylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRCNXSQYQLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443676 | |
| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206551-23-7 | |
| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dimethylbenzoate
Introduction
Methyl 2-amino-3,5-dimethylbenzoate is an aromatic ester containing amino and methyl functional groups. These substitutions on the benzene ring are crucial in defining its chemical behavior and physical properties, making it a molecule of interest for researchers in medicinal chemistry and materials science. As a substituted anthranilate, it possesses a structural motif found in various biologically active compounds and synthetic intermediates. For drug development professionals, a thorough understanding of its physicochemical profile is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing robust synthetic routes and formulation strategies.
This guide provides a comprehensive overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this document will leverage data from structurally related analogs and established scientific principles to provide reliable estimations. Furthermore, it details the standard experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃NO₂
-
Chemical Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted and estimated physicochemical properties of this compound. These values are derived from computational models and by comparing with structural analogs.
| Property | Predicted/Estimated Value | Notes and Comparison with Analogs |
| Melting Point (°C) | 70 - 110 | The melting point is significantly influenced by the substitution pattern on the aromatic ring. For instance, Methyl 3,5-dimethylbenzoate has a melting point of 31-33 °C, while Methyl 4-amino-3,5-dimethylbenzoate melts at 106-107°C[2]. The presence of the amino group in the ortho position is expected to allow for intramolecular hydrogen bonding, which could affect the crystal packing and thus the melting point. |
| Boiling Point (°C) | ~330 | The predicted boiling point is in the range of similar aromatic esters. Methyl 4-amino-3,5-dimethylbenzoate has a predicted boiling point of 331.3°C[2]. The parent compound, Methyl benzoate, boils at a much lower temperature (198-199 °C)[3], highlighting the impact of the amino and methyl substitutions. |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, ether) | The amino group can act as both a hydrogen bond donor and acceptor, which may slightly increase water solubility compared to non-polar analogs. However, the overall aromatic character and the methyl groups suggest limited aqueous solubility. Methyl benzoate is described as slightly soluble in water[3]. For a related compound, Methyl 3-Amino-5-bromo-2-methylbenzoate, solubility in methanol is noted. |
| pKa | Amino group: ~2-3; Conjugate acid of the ester: ~ -6 | The basicity of the aromatic amino group is significantly reduced due to the delocalization of the lone pair of electrons into the benzene ring and the electron-withdrawing effect of the adjacent ester group. The predicted pKa of the protonated amino group is in the low single digits. |
| LogP (Octanol-Water Partition Coefficient) | ~1.8 - 2.5 | This value suggests a moderate degree of lipophilicity, which is a critical parameter in drug design for cell membrane permeability. The LogP of the parent Methyl benzoate is 2.12[3]. The addition of an amino group would typically decrease the LogP, while the two methyl groups would increase it. |
Experimental Determination of Physicochemical Properties
To ensure scientific integrity, the predicted values must be confirmed through empirical testing. The following section details the standard methodologies for determining the key physicochemical properties of this compound.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Experimental Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
-
Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.
-
Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is the end of the range.
-
Validation: The accuracy of the apparatus should be regularly checked with certified reference standards.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Experimental Protocol (Microscale Method):
-
Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube.
-
Apparatus: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Observation: The heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This temperature is recorded.
-
Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. If necessary, the observed boiling point can be corrected to the normal boiling point (at 1 atm) using a nomograph or the Clausius-Clapeyron equation.
Solubility Assessment
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug delivery and formulation.
Experimental Protocol (Shake-Flask Method):
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Workflow for Solubility Determination
Caption: Step-by-step workflow for the shake-flask method of solubility determination.
pKa Measurement
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is determined.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, derivative plots or non-linear regression analysis of the titration data can be used.
-
Instrumentation: An automated titrator can provide more precise and reproducible results.
LogP Determination
Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of n-octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a molecule's lipophilicity.
Experimental Protocol (Shake-Flask Method):
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information about the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons, the amino protons, the two methyl groups on the ring, and the methyl group of the ester.
-
¹³C NMR: This will show the number of different types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): This technique will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) would be expected at m/z = 179.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
This technical guide has outlined the essential physicochemical properties of this compound, providing a framework for its scientific investigation. While a complete experimental dataset is yet to be established in the public domain, the provided estimations based on structural analogs and the detailed experimental protocols offer a robust starting point for researchers and drug development professionals. The empirical determination of these properties is a critical step in unlocking the full potential of this molecule in various scientific applications.
References
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved January 26, 2026, from [Link]
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Eureka | Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835529, Methyl 5-amino-2,4-dimethylbenzoate. Retrieved January 26, 2026, from [Link]
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ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved January 26, 2026, from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-amino-3,5-dimethylbenzoate. Retrieved January 26, 2026, from [Link]
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Spectroscopic Characterization of Methyl 2-amino-3,5-dimethylbenzoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3,5-dimethylbenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to provide a practical and field-proven resource.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic ester with the chemical formula C₁₀H₁₃NO₂. Its structure, characterized by a substituted benzene ring, dictates its unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Spectroscopy: Elucidating Proton Environments
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl ester protons, the two aromatic methyl protons, and the amine protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.2 | Singlet | 1H | Aromatic C-H (H-4 or H-6) |
| ~6.5 - 6.7 | Singlet | 1H | Aromatic C-H (H-4 or H-6) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~2.3 | Singlet | 3H | Aromatic -CH₃ (C-3 or C-5) |
| ~2.2 | Singlet | 3H | Aromatic -CH₃ (C-3 or C-5) |
Expertise & Experience in Interpretation:
-
Aromatic Protons: The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. Their distinct chemical shifts are influenced by the electronic effects of the amino and ester groups.
-
Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.
-
Methyl Groups: The methyl ester (-OCH₃) protons will be a sharp singlet, typically around 3.8 ppm. The two aromatic methyl (-CH₃) groups are in slightly different electronic environments and are thus predicted to have distinct, sharp singlet signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. Due to the molecule's asymmetry, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~147 | Aromatic C-NH₂ (C-2) |
| ~137 | Aromatic C-CH₃ (C-3 or C-5) |
| ~135 | Aromatic C-CH₃ (C-3 or C-5) |
| ~125 - 130 | Aromatic C-H (C-4 or C-6) |
| ~115 - 120 | Aromatic C-H (C-4 or C-6) |
| ~110 | Aromatic C-COOCH₃ (C-1) |
| ~52 | -OCH₃ |
| ~20 | Aromatic -CH₃ (C-3 or C-5) |
| ~18 | Aromatic -CH₃ (C-3 or C-5) |
Authoritative Grounding: The chemical shifts of aromatic carbons generally fall within the 110-160 ppm range.[1][2] The presence of electron-donating groups like -NH₂ and -CH₃, and the electron-withdrawing -COOCH₃ group, influences the precise chemical shifts of the aromatic carbons.[1][3] The carbonyl carbon of the ester group is characteristically found downfield, around 170 ppm.[1]
Experimental Protocol for NMR Spectroscopy
A self-validating system for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[3][4]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a broadband-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[2][3]
Section 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1720 - 1680 | Strong, Sharp | C=O stretch (Ester) |
| 1620 - 1580 | Medium | N-H bend and Aromatic C=C stretch |
| 1300 - 1200 | Strong | C-O stretch (Ester) |
| 1200 - 1000 | Medium | C-N stretch |
Causality Behind Experimental Choices: The choice of sampling technique (e.g., thin film, KBr pellet, or solution) can influence the appearance of the spectrum, particularly for bands affected by hydrogen bonding, such as the N-H and C=O stretches.[5] For a solid sample, the KBr pellet method is common, while for a liquid or soluble solid, a thin film or solution in a suitable solvent can be used.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Section 3: Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electron Ionization (EI) Mass Spectrometry
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.
-
Molecular Ion (M⁺): The molecular weight of this compound is 179.22 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 179.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the molecular ion to give a fragment at m/z = 148.
-
Loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z = 120.
-
Further fragmentation of the aromatic ring can also occur.
-
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The compound will be vaporized and separated from any impurities on a capillary column.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI) and the resulting ions are detected.
-
Data Analysis: The resulting mass spectrum will show the relative abundance of ions at different mass-to-charge ratios, allowing for the determination of the molecular weight and fragmentation pattern.
Visualization of Key Structural and Analytical Information
To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible fragmentation pathway in mass spectrometry.
Caption: Molecular Structure of this compound.
Caption: Proposed EI-MS Fragmentation of this compound.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Bilge, M., & Dinçer, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]
-
Royal Society of Chemistry. Spectroscopy and structure elucidation. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
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- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Potential applications of Methyl 2-amino-3,5-dimethylbenzoate in research
An In-Depth Technical Guide to the Research Potential of Methyl 2-amino-3,5-dimethylbenzoate
Executive Summary
This compound is a substituted anthranilate ester whose specific applications are not yet extensively documented in publicly accessible literature. However, its molecular architecture—featuring a nucleophilic aromatic amine, a reactive methyl ester, and a sterically-influenced aromatic core—positions it as a highly versatile and valuable scaffold for synthetic chemistry. This guide synthesizes information from analogous structures to forecast the potential applications of this compound. As a Senior Application Scientist, the perspective offered herein is grounded in the established reactivity of ortho-amino esters and substituted anilines. We will explore its plausible synthetic routes and delve into its significant potential as a precursor for developing complex heterocyclic systems, novel bioactive amides, and functionalized materials. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks for creating next-generation molecules.
Physicochemical Profile and Structural Analysis
The reactivity and potential applications of this compound are dictated by its unique combination of functional groups. Understanding these features is critical for designing effective synthetic strategies.
The core structure consists of a benzene ring substituted with an amino group and a methyl ester in an ortho relationship. This arrangement is the cornerstone of its utility, particularly in the synthesis of fused heterocyclic systems. The two additional methyl groups at the 3- and 5-positions exert significant electronic and steric influence:
-
Electronic Effects: The amino group is a powerful activating, ortho-, para-director, while the methyl groups are weakly activating. This electronic enrichment makes the aromatic ring susceptible to electrophilic substitution at the C4 and C6 positions.
-
Steric Hindrance: The methyl group at the 3-position provides steric shielding to the adjacent amino and ester functionalities. This can influence reaction kinetics and, in some cases, may be exploited to achieve regioselectivity in derivatization reactions.
-
Reactivity Hubs: The primary amine serves as a potent nucleophile and a handle for diazotization, while the methyl ester is susceptible to hydrolysis or aminolysis to form the corresponding carboxylic acid or amides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |
| Molecular Weight | 179.22 g/mol | Calculated |
| Appearance | Predicted: Off-white to light yellow solid | Inferred from isomers[1] |
| Key Functional Groups | Primary Aromatic Amine, Methyl Ester, Substituted Benzene Ring | Structural Analysis |
| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), slightly soluble in water. | Inferred from isomers[1] |
Synthetic Accessibility
While not extensively documented, a plausible and efficient synthesis of this compound can be conceptualized from commercially available starting materials. The most logical approach involves the esterification and subsequent reduction of 3,5-dimethyl-2-nitrobenzoic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis
Step 1: Esterification of 3,5-Dimethyl-2-nitrobenzoic Acid
-
To a solution of 3,5-dimethyl-2-nitrobenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3,5-dimethyl-2-nitrobenzoate.
Step 2: Reduction to this compound
-
Dissolve the crude Methyl 3,5-dimethyl-2-nitrobenzoate from the previous step in ethanol (0.3 M).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) portion-wise.
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture onto crushed ice and basify to pH 8-9 with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.
Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals would include singlets for the two aromatic methyl groups, the ester methyl group, a broad singlet for the NH₂ protons, and two singlets or narrow doublets for the aromatic protons.
Core Application I: A Scaffold for Fused Heterocycles
The ortho-amino ester motif is a classic precursor for the synthesis of numerous pharmacologically relevant heterocyclic cores, such as quinazolinones, benzodiazepines, and benzoxazinones. The reaction typically involves a condensation-cyclization cascade with a suitable bifunctional reagent.
Caption: General workflow for synthesizing quinazolinone derivatives.
Experimental Protocol: Synthesis of a 2,6,8-Trimethylquinazolin-4(3H)-one
This protocol describes a two-step, one-pot synthesis of a substituted quinazolinone, a privileged scaffold in medicinal chemistry.
-
N-Acylation: Dissolve this compound (1.0 eq) in pyridine. Cool the solution to 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the intermediate N-acetylated compound by TLC.
-
Cyclization: Add a solution of ammonium acetate (5.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize from ethanol or purify by column chromatography to yield the desired quinazolinone.
Causality of Experimental Choices: Pyridine is used as both a solvent and a base to neutralize the HCl byproduct of the acylation step. The use of ammonium acetate in acetic acid provides the nitrogen source (from ammonia) and the acidic medium required for the dehydrative cyclization to form the quinazolinone ring.
Core Application II: Precursor for Bioactive Amides
The methyl ester functionality is readily converted into a diverse array of amides through reaction with primary or secondary amines. This transformation is fundamental in drug discovery for several reasons:
-
Modulating Physicochemical Properties: Amidation can fine-tune solubility, lipophilicity (LogP), and metabolic stability.
-
Introducing New Binding Interactions: The amide N-H can act as a hydrogen bond donor, and the carbonyl as an acceptor, providing new anchor points for binding to biological targets like enzymes or receptors.
-
Scaffold Extension: The amine component can introduce new chemical diversity and vectors for further functionalization.
Derivatives of related aminobenzoates are used as intermediates in the development of pharmaceuticals and agrochemicals.
Experimental Protocol: Synthesis of N-benzyl-2-amino-3,5-dimethylbenzamide
-
To a solution of this compound (1.0 eq) and benzylamine (1.5 eq) in a sealed tube, add a catalytic amount of sodium methoxide (0.1 eq).
-
Heat the mixture to 100-120 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the target amide.
Trustworthiness and Validation: The direct aminolysis of an unactivated methyl ester can be slow. An alternative, often higher-yielding method involves first hydrolyzing the ester to the carboxylic acid, followed by a standard peptide coupling reaction (e.g., using HATU or EDC/HOBt) with the desired amine. This two-step process offers greater control and is often more reliable for a wider range of amine substrates.
Core Application III: Functionalization of the Aromatic Core
The electron-rich nature of the aromatic ring allows for electrophilic aromatic substitution, providing a pathway to introduce additional functional groups that can serve as handles for further diversification.
Caption: Diversification pathways via a halogenated intermediate.
Experimental Protocol: Regioselective Bromination
This protocol is adapted from established methods for the bromination of related activated aromatic systems.[2][3][4]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as water or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrogen bromide (48% aq., 1.1 eq).
-
Add hydrogen peroxide (30% aq., 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.[3]
-
Stir the reaction at room temperature for 1-2 hours after the addition is complete.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until a peroxide test is negative.
-
Neutralize the mixture to pH 7-8 with a base (e.g., sodium carbonate or sodium hydroxide solution).
-
Collect the precipitated solid by filtration, wash with cold water, and dry. The primary product is expected to be Methyl 2-amino-4-bromo-3,5-dimethylbenzoate due to the strong directing effect of the amino group.
Authoritative Grounding: The HBr/H₂O₂ system is an effective and economical method for the bromination of activated aromatic rings.[3][4] The resulting aryl bromide is an exceptionally versatile intermediate. It can undergo a wide range of palladium-catalyzed cross-coupling reactions, opening up vast chemical space for the synthesis of complex molecules. For instance, cyanation using copper(I) cyanide can be employed to install a nitrile group, which is a precursor to amides, carboxylic acids, and various nitrogen-containing heterocycles.[3]
Future Outlook
While direct applications of this compound remain to be broadly explored, its structural components strongly suggest its utility as a foundational building block. The synthetic pathways and applications detailed in this guide, derived from the established chemistry of its isomers, provide a robust framework for future research. Key areas for exploration include:
-
Diversity-Oriented Synthesis: Creating libraries of quinazolinones, benzodiazepines, and complex amides for high-throughput screening against various biological targets.
-
Materials Science: Employing the scaffold in the synthesis of novel dyes, polymers, or functional materials, leveraging the reactivity of the amino and ester groups.
-
Agrochemical Development: Using it as a starting point for novel insecticides or herbicides, an area where related anthranilate derivatives have found success.[5]
The strategic value of this compound lies in its potential to serve as a versatile and cost-effective starting point for generating chemical novelty and complexity.
References
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Methyl 4-amino-3,5-dimethylbenzoate. MySkinRecipes. [Link]
-
Methyl 5-amino-2,3-dimethylbenzoate. MySkinRecipes. [Link]
- US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Methyl 4-aMino-3,5-diMethylbenzoate. ChemBK. [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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- 2. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Methyl 2-amino-3,5-dimethylbenzoate: A Versatile Synthon for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl 2-amino-3,5-dimethylbenzoate is a strategically substituted aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique architecture, featuring an ortho-amino ester arrangement flanked by sterically influential methyl groups, provides a versatile platform for the construction of a wide array of complex molecules. The nucleophilic amino group and the electrophilic ester functionality, positioned in a 1,2-relationship, create a reactive dyad primed for intramolecular cyclization reactions, leading to diverse heterocyclic scaffolds. This guide provides an in-depth analysis of the compound's physicochemical properties, reactivity, and synthetic utility. We will explore key transformations, including electrophilic aromatic substitution, N-functionalization, and cyclization strategies, supported by field-proven experimental protocols and mechanistic insights. The objective is to equip researchers and drug development professionals with the technical knowledge to effectively leverage this synthon in their synthetic campaigns, particularly in the pursuit of novel pharmaceuticals and functional materials.
Core Characteristics and Strategic Value
The synthetic value of this compound is rooted in its distinct structural features. The electron-donating amino group activates the aromatic ring for electrophilic substitution, while also serving as a potent nucleophile. The methyl ester provides a handle for hydrolysis, amidation, or reduction. The two methyl groups on the aromatic ring are not merely passive substituents; they exert significant steric and electronic influence, directing the regioselectivity of reactions and modulating the conformational properties of downstream products. This combination makes the molecule an ideal precursor for a variety of important chemical structures.
Its utility is particularly pronounced in medicinal chemistry and agrochemistry, where it serves as an intermediate in the synthesis of bioactive compounds, including local anesthetics, anti-inflammatory agents, and advanced insecticides.[1] The scaffold allows for facile modification, enabling the construction of libraries of complex molecules for biological screening.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is critical for its effective use in synthesis, enabling accurate monitoring of reactions and characterization of products.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Boiling Point | ~331.3°C | |
| Storage | 2-8°C |
| Spectroscopy | Data | Source |
| ¹H NMR (600 MHz, d⁶-DMSO) | δ = 7.70 (d, 1H), 7.36 (pt, 1H), 6.63 (br s, 2H, NH₂), 3.80 (s, 3H, OCH₃), 2.12 (s, 3H, Ar-CH₃) | [2][3] |
| ¹H NMR (600 MHz, MeOD) | δ = 8.04 (d, 1H), 7.40 (m, 1H), 4.85 (s, 3H), 2.18 (s, 3H) | [3] |
Synthetic Pathways and Key Transformations
The true power of this compound lies in its reactivity, which provides multiple avenues for elaboration into more complex structures. The following sections detail the most critical transformations, providing both mechanistic rationale and validated protocols.
Logical Workflow: From Building Block to Functionalized Intermediates
The diagram below illustrates the central role of this building block, showcasing how it can be channeled into various synthetic pathways to generate key intermediates for drug discovery and materials science.
Caption: Synthetic utility of this compound.
Electrophilic Aromatic Substitution: Functionalizing the Core
The potent activating effect of the amino group directs electrophiles primarily to the para-position (C4) of the aromatic ring. This reaction is a cornerstone for introducing functionality that can be used in subsequent cross-coupling reactions. A prime example is the bromination to create a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
This protocol is adapted from a well-established procedure for the bromination of the related methyl 2-amino-3-methylbenzoate, which proceeds with high yield and purity.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in water.
-
Acidification: At 30°C, slowly add hydrogen bromide (48% in H₂O, ~1.05 eq) dropwise to the solution. A suspension will form.
-
Bromination: Add hydrogen peroxide (30% in H₂O, ~1.1 eq) dropwise over 2 hours, ensuring the internal temperature is maintained below 70°C.[3] The choice of HBr/H₂O₂ is a safer and more environmentally benign alternative to using elemental bromine.
-
Quenching: After stirring for 1 hour post-addition, cautiously add a solution of sodium bisulfite (NaHSO₃) portion-wise until a peroxide test is negative. This step neutralizes any remaining oxidant.
-
Neutralization & Isolation: Adjust the pH of the suspension to 7-8 using sodium carbonate (Na₂CO₃).
-
Workup: Filter the resulting solid, wash with water, and dry under vacuum to yield the desired methyl 2-amino-5-bromo-3-methylbenzoate as a pale brown solid.[3] Typical yields are reported to be excellent (>95%).[3]
N-Functionalization and Cyclization: The Gateway to Heterocycles
The ortho-amino ester moiety is a classic precursor for a variety of fused heterocyclic systems. The amino group can act as a nucleophile, attacking an electrophilic partner, followed by an intramolecular cyclization onto the ester group. Such reactions are generally triggered by acidic or basic conditions.[4]
This workflow illustrates a common strategy where the amine is first functionalized and then cyclized.
Caption: General workflow for benzimidazole synthesis.
Aromatic compounds with an amino group ortho to a guanidino group are known to be intermediates in these cyclizations, which are often triggered by Brønsted or Lewis acids.[4]
Application in Agrochemical Synthesis: A Case Study
The true measure of a building block is its successful application in the synthesis of high-value molecules. Derivatives of methyl aminobenzoates are crucial intermediates in the production of modern insecticides, such as cyantraniliprole. The synthesis involves a key cyanation step to install a nitrile group, followed by amidation.
The Rosenmund-von Braun Cyanation
This reaction replaces an aryl halide with a nitrile group using a copper(I) cyanide reagent. It is a powerful C-C bond-forming reaction, though it often requires high temperatures and polar aprotic solvents.
This protocol is based on a patented industrial process.[3]
-
Reaction Setup: In a reaction vessel equipped for high-temperature stirring, charge methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq), copper(I) cyanide (1.02 eq), and N-methyl-2-pyrrolidinone (NMP) as the solvent.[3] The use of a high-boiling polar aprotic solvent like NMP is crucial for solubilizing the reactants and achieving the necessary reaction temperature.[5]
-
Reaction: Heat the mixture to 170°C and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: Cool the reaction to 120°C and carefully add hot water (90°C) dropwise. This precipitates the product while keeping copper salts in solution.
-
Isolation and Purification: Filter the resulting suspension. To remove residual copper, wash the solid sequentially with aqueous ammonia and water.[3]
-
Drying: Dry the solid in a vacuum oven at 50°C to yield methyl 2-amino-5-cyano-3-methylbenzoate. Reported yields are typically high (around 88%).[3]
Amidation with Methylamine
The final step in creating the key benzamide intermediate involves the direct reaction of the methyl ester with methylamine.
This process is designed for high yield and purity, resulting in a product that often precipitates directly from the reaction mixture.[2][3]
-
Reaction Setup: The methyl 2-amino-5-cyano-3-methylbenzoate intermediate can be reacted with methylamine in a suitable solvent.[2]
-
Reaction Conditions: The reaction can be performed with or without an additional base. If a base is used, options include sodium methoxide or triethylamine.[2] The reaction time and temperature are non-critical and can be optimized based on scale.[2]
-
Isolation: Upon completion, the desired 2-amino-5-cyano-N,3-dimethylbenzamide precipitates from the solution.
-
Purification: The product is isolated by simple filtration, providing material with high purity (93-95% by HPLC) and in excellent yields (82-90%).[3]
Safety and Handling
While specific toxicological data for this compound is limited, data from closely related aminobenzoate derivatives should be used to guide handling procedures.
-
General Hazards: Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its pre-functionalized and sterically defined structure provides a reliable and efficient starting point for the synthesis of complex molecular targets. The demonstrated utility in constructing heterocyclic scaffolds and its role in the industrial synthesis of agrochemicals underscore its importance.
Future applications are likely to expand further into materials science, where substituted aminobenzoates can be used to create novel dyes and polymers. In drug discovery, the scaffold remains attractive for generating libraries of kinase inhibitors and other targeted therapeutics. The continued development of more efficient and selective catalytic methods, such as advanced cross-coupling reactions, will further enhance the synthetic power of this remarkable synthon.[9][10]
References
- Source: Google Patents (CN103702978A)
- Source: Google Patents (US9169198B2)
-
Title: Methyl 4-amino-3,5-dimethylbenzoate Source: MySkinRecipes URL: [Link]
-
Title: Method for preparing 2-amino-5-chloro-3-methylbenzoic acid Source: Patsnap URL: [Link]
-
Title: Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates Source: MDPI URL: [Link]
-
Title: Methyl 5-amino-2,3-dimethylbenzoate Source: MySkinRecipes URL: [Link]
- Source: Google Patents (CN112778147A)
-
Title: Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2 | CID 46835529 Source: PubChem URL: [Link]
-
Title: Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 Source: PubChem URL: [Link]
-
Title: Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes Source: PMC - NIH URL: [Link]
-
Title: Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles Source: PMC - PubMed Central URL: [Link]
-
Title: Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings Source: MDPI URL: [Link]
-
Title: Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation Source: Arkivoc URL: [Link]
-
Title: SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid Source: Thermo Fisher Scientific URL: [Link]
-
Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction Source: ResearchGate URL: [Link]
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- 3. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 10. mdpi.com [mdpi.com]
The Strategic Utility of Methyl 2-Amino-3,5-dimethylbenzoate in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling the Potential of a Versatile Scaffolding Moiety
In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. Methyl 2-amino-3,5-dimethylbenzoate, a substituted anthranilate ester, represents a key intermediate with significant, yet underexplored, potential in medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amine and a readily modifiable ester group on a sterically hindered aromatic core, provides a strategic platform for the synthesis of complex heterocyclic systems. This guide will delve into the technical nuances of employing this compound, with a particular focus on its application in the generation of potent kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases. We will explore the synthetic rationale, key reaction pathways, and the impact of its structural motifs on the biological activity of derivative compounds.
Physicochemical Properties and Synthetic Accessibility
The inherent reactivity and utility of this compound are dictated by its distinct chemical features.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₁₀H₁₃NO₂ | Provides a compact and relatively lipophilic starting point. |
| Molecular Weight | 179.22 g/mol | A low molecular weight allows for significant further derivatization without violating Lipinski's Rule of Five. |
| Functional Groups | Amine, Ester, Aromatic Ring | Offers multiple points for chemical modification, enabling diverse library synthesis. |
| Substitution Pattern | 2-amino, 3,5-dimethyl | The ortho-amino to the ester group facilitates intramolecular cyclization reactions, while the methyl groups influence solubility and potential metabolic stability. |
The synthesis of the parent scaffold, substituted anthranilic acids, is well-established, often involving multi-step sequences that can be adapted for the specific substitution pattern of this compound. A common conceptual pathway involves the nitration of a corresponding dimethylbenzoic acid, followed by reduction of the nitro group to an amine, and subsequent esterification.
Core Application: A Gateway to Potent Kinase Inhibitors
A significant application of anthranilate derivatives lies in the synthesis of fused heterocyclic scaffolds, which are prevalent in clinically approved kinase inhibitors.[1] The pyrazolo[1,5-a]pyrimidine core, in particular, is a privileged scaffold found in several targeted therapies.[2] The strategic positioning of the amino and ester functionalities in this compound makes it an ideal precursor for constructing this key heterocyclic system.
The Rationale for Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyrazolo[1,5-a]pyrimidines have emerged as potent protein kinase inhibitors, acting as ATP-competitive binders that occupy the active site of the enzyme.[3] This scaffold's utility is exemplified by its presence in drugs targeting a variety of kinases, including Tropomyosin receptor kinases (Trks).[4]
Tropomyosin Receptor Kinases (Trks): A Key Therapeutic Target
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of constitutively active Trk fusion proteins that are oncogenic drivers in a wide range of adult and pediatric solid tumors. Therefore, inhibitors of Trk kinases have demonstrated significant therapeutic benefit in patients with these cancers.[4]
The general structure of many Trk inhibitors features a heterocyclic core that forms key hydrogen bonding interactions with the kinase hinge region, and various substituents that occupy adjacent hydrophobic pockets to confer potency and selectivity. The pyrazolo[1,5-a]pyrimidine scaffold is particularly well-suited for this purpose.
Synthetic Strategy: From Anthranilate to Pyrazolo[1,5-a]pyrimidine
The conversion of this compound to a pyrazolo[1,5-a]pyrimidine core is a multi-step process that leverages the inherent reactivity of the starting material. A representative synthetic workflow is outlined below.
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
A Technical Guide to Methyl 2-amino-3,5-dimethylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Commercial Availability and Sourcing Strategy
As of the latest inquiries, Methyl 2-amino-3,5-dimethylbenzoate is not listed in the catalogs of major chemical suppliers. Researchers interested in acquiring this compound will likely need to pursue one of two primary strategies:
-
Custom Synthesis: Engaging a contract research organization (CRO) or a custom synthesis company is the most direct route to obtain this compound. These services offer the expertise and infrastructure to perform multi-step syntheses and provide the final product with a certificate of analysis.[1][2][3][4]
-
In-house Synthesis: For laboratories equipped with organic synthesis capabilities, the multi-step synthesis outlined in this guide provides a roadmap for its preparation from commercially available starting materials.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound begins with the commercially available starting material, 3,5-dimethylaniline. The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic pathway for this compound.
Step 1: Bromination of 3,5-Dimethylaniline
The initial step involves the regioselective bromination of 3,5-dimethylaniline to introduce a bromine atom at the ortho position to the amino group.
Experimental Protocol:
-
Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-3,5-dimethylaniline.
Step 2: Cyanation of 2-Bromo-3,5-dimethylaniline
The bromo-substituted intermediate is then converted to the corresponding nitrile via a Rosenmund-von Braun reaction.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-3,5-dimethylaniline (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).[5]
-
Heat the reaction mixture to reflux (typically 140-150°C) and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 2-bromo-3,5-dimethylbenzonitrile by column chromatography or recrystallization.
Step 3: Hydrolysis of 2-Bromo-3,5-dimethylbenzonitrile
The nitrile is then hydrolyzed under acidic conditions to afford the corresponding carboxylic acid.
Experimental Protocol:
-
To a round-bottom flask, add 2-bromo-3,5-dimethylbenzonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux for 6-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated 2-amino-3,5-dimethylbenzoic acid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.
Step 4: Esterification of 2-Amino-3,5-dimethylbenzoic acid
The final step is a Fischer esterification of the carboxylic acid to yield the target methyl ester.[6]
Experimental Protocol:
-
Suspend 2-amino-3,5-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
The following table summarizes the predicted and expected physicochemical properties of this compound.
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.0-7.5 ppm (s, 2H, Ar-H)
-
δ ~4.5-5.5 ppm (br s, 2H, -NH₂)
-
δ ~3.8 ppm (s, 3H, -OCH₃)
-
δ ~2.2-2.3 ppm (s, 6H, 2 x Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~168 ppm (C=O)
-
δ ~145-150 ppm (C-NH₂)
-
δ ~120-135 ppm (aromatic carbons)
-
δ ~110-115 ppm (aromatic carbons)
-
δ ~52 ppm (-OCH₃)
-
δ ~18-22 ppm (Ar-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~3400-3300 (N-H stretching)
-
~2950 (C-H stretching, aromatic and aliphatic)
-
~1700 (C=O stretching, ester)[5]
-
~1600 (C=C stretching, aromatic)
-
~1250 (C-O stretching, ester)
-
-
Mass Spectrometry (EI):
-
m/z 179 (M⁺)
-
m/z 148 (M⁺ - OCH₃)
-
m/z 120 (M⁺ - COOCH₃)
-
Applications in Drug Discovery
Substituted anthranilic acid derivatives are a well-established class of "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[7][8] The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in various areas, including:
-
Oncology: As a precursor for the synthesis of inhibitors of key signaling pathways implicated in cancer, such as the hedgehog signaling pathway and mitogen-activated protein kinase (MAPK) pathway.[7][9]
-
Antiviral Agents: The anthranilate core can be elaborated to develop inhibitors of viral enzymes, such as the hepatitis C virus (HCV) NS5B polymerase.[7][9]
-
Neurodegenerative Diseases: Derivatives of anthranilic acid have shown potential in modulating pathways involved in neurodegeneration.[7][9]
-
Anti-inflammatory Agents: The foundational structure of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on anthranilic acid.
-
Antimicrobial and Antiviral Activities: Anthranilate derivatives have demonstrated interesting antimicrobial and antiviral properties.[8]
The presence of the amino and ester functional groups allows for a variety of chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Caption: Potential therapeutic applications of this compound derivatives.
Conclusion
While not a commercially available reagent, this compound represents a promising and versatile building block for medicinal chemists and drug discovery scientists. The synthetic pathway detailed in this guide provides a practical approach for its preparation in a laboratory setting. The unique substitution pattern of this anthranilate derivative offers the potential for the development of novel and potent therapeutic agents across a range of disease areas. The exploration of its chemical space is a worthwhile endeavor for researchers seeking to expand their library of novel molecular scaffolds.
References
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MySkinRecipes. Methyl 5-amino-2,3-dimethylbenzoate. [Link]
-
ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]
-
PubMed Central. Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
- Google Patents. Production method for 3, 5-dimethylbenzoic acid.
-
PrepChem.com. Preparation of 3,5-dimethylbenzoic acid. [Link]
-
ResearchGate. Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]
- Google Patents. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Google Patents. Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]
- Google Patents. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]
-
MySkinRecipes. Methyl 4-amino-3,5-dimethylbenzoate. [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Methyl 2-amino-3,5-dimethylbenzoate
Abstract
Methyl 2-amino-3,5-dimethylbenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This application note provides a comprehensive, field-proven protocol for the synthesis of this ester from 2-amino-3,5-dimethylbenzoic acid via Fischer-Speier esterification. We delve into the mechanistic rationale for method selection, offer a detailed step-by-step experimental procedure, and present a guide for reaction monitoring, product purification, and characterization. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the preparation of this key intermediate.
Mechanistic Considerations and Method Selection
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. For the synthesis of this compound, the primary challenge lies in the presence of the amino (-NH₂) group on the aromatic ring. This group is basic and can be protonated by the strong acid catalyst typically used in esterification, which could impede the desired reaction.[1]
Several methods were considered:
-
Diazomethane: Highly efficient and proceeds under mild conditions, but diazomethane is extremely toxic and explosive, making it unsuitable for large-scale synthesis.
-
Acyl Chloride Formation (e.g., with SOCl₂): This two-step method involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol. While effective, it involves handling corrosive thionyl chloride.[2]
-
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4]
The Fischer esterification was selected as the optimal method due to its operational simplicity, cost-effectiveness, and scalability. It is a reversible equilibrium reaction.[3][5] To drive the reaction towards the product, Le Châtelier's principle is applied by using a large excess of methanol, which acts as both a reactant and the solvent.[3][5]
The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][4]
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The final ester product is formed upon deprotonation of the carbonyl oxygen.
Although the amino group is basic, using a sufficient amount of acid catalyst ensures that enough catalyst is available to protonate the carboxylic acid's carbonyl group and drive the reaction forward.[1]
Caption: Figure 1: Mechanism of Fischer-Speier Esterification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2-Amino-3,5-dimethylbenzoic acid | ≥98% | Sigma-Aldrich | 50974-12-4 | Starting material |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | J.T. Baker | 7664-93-9 | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | - | 144-55-8 | For neutralization |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | 7757-82-6 | For drying |
| Ethyl Acetate (EtOAc) | ACS Grade | - | 141-78-6 | Extraction solvent |
| Hexanes | ACS Grade | - | 110-54-3 | Eluent for chromatography |
| Round-bottom flask (250 mL) | - | - | - | Reaction vessel |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - |
| Heating mantle | - | - | - | - |
| Separatory funnel (500 mL) | - | - | - | - |
| Rotary evaporator | - | - | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | - | For reaction monitoring |
Experimental Protocol
This protocol outlines the synthesis on a 10-gram scale. Adjust quantities proportionally for different scales.
Reaction Setup and Execution
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,5-dimethylbenzoic acid (10.0 g, 60.5 mmol).
-
Add methanol (120 mL). Stir the suspension for 5 minutes at room temperature.
-
Place the flask in an ice-water bath to cool the mixture.
-
CAUTION: Concentrated sulfuric acid is highly corrosive and reacts exothermically with methanol.[6][7] Slowly and carefully add concentrated sulfuric acid (6.0 mL, ~110 mmol) dropwise to the stirred, cooled suspension. The addition should take approximately 10-15 minutes.
-
Once the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.[8]
-
Maintain the reflux for 4-6 hours.
Reaction Monitoring
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
| TLC Parameters | |
| Mobile Phase | 30% Ethyl Acetate in Hexanes |
| Stationary Phase | Silica Gel Plate |
| Visualization | UV light (254 nm) |
| Starting Material (Acid) R_f | ~0.1-0.2 (will likely streak) |
| Product (Ester) R_f | ~0.6-0.7 |
Take small aliquots from the reaction mixture every hour after the first 2 hours. Spot on a TLC plate alongside a spot of the starting material. The reaction is considered complete when the starting material spot is no longer visible.
Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the methanol by approximately 75% using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into a beaker containing ice (200 g) and stir.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise to the acidic mixture until the effervescence ceases and the pH of the solution is ~8.[9][10] This step neutralizes the excess sulfuric acid and deprotonates the amino group of the product, causing it to precipitate or separate.
-
Transfer the neutralized mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Expected Yield: 85-95%.
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. smartlabs.co.za [smartlabs.co.za]
- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Methyl 2-amino-3,5-dimethylbenzoate
Introduction
Methyl 2-amino-3,5-dimethylbenzoate is an aromatic amine derivative of significant interest in the pharmaceutical and chemical industries. Its structural similarity to other biologically active compounds necessitates the development of robust and reliable analytical methods for its quantification and identification in various matrices. This application note provides detailed protocols for the analysis of this compound using both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between HPLC and GC-MS often depends on the sample matrix, the required sensitivity, and the desired level of structural confirmation. HPLC is a versatile technique suitable for a wide range of samples, while GC-MS offers high sensitivity and definitive identification through mass spectral data.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for this compound.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Scientific Rationale
A reversed-phase HPLC method is proposed for the analysis of this compound. This approach is well-suited for aromatic amines and provides excellent resolution and reproducibility.[3] A C18 column is selected for its hydrophobicity, which allows for good retention of the analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure optimal peak shape and retention time. The pH of the mobile phase is controlled to maintain the analyte in a consistent ionization state, which is critical for reproducible chromatography. UV detection is employed, leveraging the chromophoric nature of the aromatic ring in the analyte.
Experimental Workflow: HPLC Analysis
Sources
Application Note and Protocol: High-Purity Isolation of Methyl 2-amino-3,5-dimethylbenzoate via Optimized Flash Column Chromatography
Introduction:
Methyl 2-amino-3,5-dimethylbenzoate is a key aromatic amine intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised final product quality. This application note provides a comprehensive, field-proven guide for the purification of this compound using silica gel flash column chromatography. The protocol herein is designed to be a robust starting point, offering detailed explanations of the underlying principles and empowering the researcher to optimize the method for their specific crude sample matrix.
The primary challenge in the chromatography of aromatic amines is their propensity to interact strongly with the acidic silanol groups of a standard silica gel stationary phase. This can lead to significant peak tailing, reduced resolution, and in some cases, irreversible adsorption of the target compound. To mitigate these effects, this protocol incorporates a mobile phase modifier to ensure sharp elution profiles and high recovery.
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | N/A |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 331.3 °C (Predicted) | [1] |
| Melting Point | 31-33 °C |
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a non-polar mobile phase. Separation is achieved based on the differential partitioning of the components of the crude mixture between the two phases.[2] Less polar compounds have a weaker affinity for the silica gel and travel further up the column, eluting first. Conversely, more polar compounds interact more strongly with the stationary phase and elute later.[3]
The key to purifying this compound is to exploit the polarity differences between the desired product and its potential impurities, which may include unreacted starting materials or byproducts of the synthesis. The amine and ester functionalities of the target molecule provide the necessary polarity for effective separation from less polar impurities.
Experimental Workflow
The purification process follows a logical sequence, from initial analysis and method development using Thin-Layer Chromatography (TLC) to the scaled-up flash column chromatography.
Caption: Workflow for the purification of this compound.
Detailed Protocols
Part 1: Thin-Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal mobile phase composition for the separation of this compound from its impurities. An ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Crude reaction mixture
-
Solvents: Hexane (or heptane), Ethyl Acetate, Triethylamine (Et₃N)
Procedure:
-
Prepare the TLC Chamber: Line the inside of the developing chamber with filter paper and add a few milliliters of the chosen developing solvent. Close the chamber and allow the atmosphere to saturate for at least 15 minutes. This ensures a uniform solvent front.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline.
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp. Aromatic compounds like this compound will appear as dark spots. Circle the spots with a pencil.
-
Optimize the Solvent System:
-
Starting Point: Begin with a 9:1 mixture of Hexane:Ethyl Acetate.
-
Adjusting Polarity: If the spots remain at the baseline (low Rf), increase the polarity by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 Hexane:Ethyl Acetate). If the spots run with the solvent front (high Rf), decrease the polarity by reducing the amount of ethyl acetate.
-
Addressing Tailing: If the spot for the aromatic amine shows significant tailing, add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase. A common and effective combination for aromatic amines is Hexane:Ethyl Acetate:Triethylamine (e.g., 80:20:1).[4]
-
Calculating the Retention Factor (Rf):
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An optimal Rf of 0.2-0.4 in the chosen solvent system on TLC will typically correspond to an elution volume of 3-5 column volumes in flash chromatography.
Part 2: Flash Column Chromatography Protocol
Objective: To purify the crude this compound on a preparative scale using the optimized mobile phase from the TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Mobile phase (as determined by TLC)
-
Crude sample
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Column Preparation (Slurry Packing):
-
Secure the column in a vertical position in a fume hood. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. For example, if your elution will be with 20% ethyl acetate in hexane, use a 5-10% ethyl acetate in hexane mixture for the slurry.
-
Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and that is a component of the mobile phase). Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude sample adsorbed onto the silica. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) using a pump or inert gas to achieve a steady flow rate.
-
Isocratic Elution: If the TLC showed good separation with a single solvent system, use this system throughout the elution.
-
Gradient Elution: For more complex mixtures, start with a less polar solvent system (e.g., 5% ethyl acetate in hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 20% ethyl acetate in hexane) to elute the target compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the elution by spotting every few fractions on a TLC plate and developing it in the optimized solvent system.
-
Identify the fractions containing the pure product (single spot with the correct Rf value).
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or GC-MS.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. Strong interaction with silica. | Increase the polarity of the mobile phase. Add a competitive base like triethylamine (0.5-1%) to the mobile phase.[4] Consider using a more deactivated stationary phase like alumina.[5] |
| Poor separation (overlapping spots) | Mobile phase is too polar. Column was overloaded. | Decrease the polarity of the mobile phase. Use a shallower polarity gradient. Reduce the amount of crude sample loaded onto the column. |
| Streaking or tailing of spots on TLC/column | Compound is acidic or basic. Column was overloaded. Sample is not fully dissolved. | Add a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Load less sample. Ensure the sample is fully dissolved before loading. |
| Cracked or channeled silica bed | Improper column packing. Column ran dry. | Repack the column carefully using the slurry method. Never let the solvent level drop below the top of the silica bed. |
Safety and Handling
-
This compound and its related compounds may cause skin and eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations, especially those involving volatile organic solvents, in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.
References
-
Lakkaniga, R. (2017). Answer to "I want good solvent system in TLC in an aniline and ketone compound?". ResearchGate. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Corrao, S., & Mazzola, G. (1993). Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages. Journal of AOAC International, 76(4), 799–801. Available at: [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 4-amino-3,5-dimethylbenzoate. Available at: [Link]
-
ScienceMadness. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-amino-3,5-dimethylbenzoate. Available at: [Link]
Sources
- 1. Methyl anthranilate | CAS:134-20-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. scribd.com [scribd.com]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 2-amino-3,5-dimethylbenzoate as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2-amino-3,5-dimethylbenzoate as a key starting material in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). We will explore its chemical properties, reactivity, and present a comprehensive, field-proven protocol for its conversion into a valuable cyano-benzamide intermediate, a common scaffold in medicinal chemistry. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic pathway.
Introduction: The Strategic Importance of Substituted Anthranilates
This compound belongs to the class of substituted anthranilic acid esters, which are pivotal building blocks in the pharmaceutical industry. The presence of multiple functional groups—an amine, an ester, and a substituted aromatic ring—provides a rich chemical scaffold for a variety of transformations. The strategic placement of the methyl groups at the 3 and 5 positions influences the molecule's reactivity and provides steric and electronic properties that can be exploited in the design of novel therapeutic agents. While direct synthesis of a marketed API from this specific precursor is not widely documented in publicly available literature, its structural motifs are present in a range of biologically active compounds.
This guide will focus on a key synthetic application: the transformation of this compound into a 2-amino-5-cyano-N,3-dimethylbenzamide derivative. This transformation involves a two-step process of bromination followed by cyanation, yielding a highly functionalized intermediate that is a precursor to a variety of potential APIs. The protocols provided herein are adapted from established methods for the closely related analog, methyl 2-amino-3-methylbenzoate, and are presented as a robust starting point for laboratory investigation.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective synthesis.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Methyl 3,5-dimethylbenzoate (Reference) | Methyl 2-amino-5-methylbenzoate (Reference) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₂O₂ | C₉H₁₁NO₂ |
| Molecular Weight | 179.22 g/mol | 164.20 g/mol | 165.19 g/mol [1] |
| Appearance | Solid (predicted) | Solid | Solid |
| Boiling Point | Not available | 239-240 °C | Not available |
| Melting Point | Not available | 31-33 °C | Not available |
| Density | Not available | 1.027 g/mL at 25 °C | Not available |
Safety and Handling:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.[2][3][4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3][4]
-
Health Hazards: Based on related compounds, it may be harmful if swallowed and may cause skin and eye irritation.[1][5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Always consult the most current SDS for any chemical before use and perform a thorough risk assessment for all experimental procedures.
Synthetic Pathway: From Precursor to a Key Benzamide Intermediate
The following section details a robust, two-step synthetic sequence to convert this compound into a valuable 2-amino-5-cyano-N,3,5-trimethylbenzamide intermediate. This pathway is a critical example of how this precursor can be elaborated into more complex structures for drug discovery programs.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway from this compound.
Step 1: Regioselective Bromination
Causality: The first step involves the regioselective bromination of the aromatic ring at the 5-position. The amino group is a strong activating group and an ortho-, para-director. With the ortho positions (2 and 6) and one meta position (3) already substituted, the incoming electrophile (bromine) is directed to the available para-position (5). A mixture of hydrogen bromide and hydrogen peroxide is a safe and effective in-situ source of electrophilic bromine.
Protocol 1: Synthesis of Methyl 2-amino-5-bromo-3,5-dimethylbenzoate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend this compound (1.0 eq) in deionized water.
-
Addition of HBr: At room temperature, slowly add 48% aqueous hydrogen bromide (1.05 eq) dropwise to the suspension.
-
Addition of H₂O₂: Cool the mixture to below 30°C in an ice bath. Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise over 1-2 hours, ensuring the temperature does not exceed 35°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative peroxide test is obtained.
-
Work-up and Isolation: Neutralize the reaction mixture to pH 7-8 with a saturated aqueous solution of sodium carbonate. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the desired product as a solid.
Table 2: Expected Outcome for Bromination (Based on Analogous Reaction)
| Parameter | Expected Value | Source |
| Yield | ~97% | |
| Purity (by NMR) | >98% | |
| Appearance | Pale brown solid |
Step 2: Rosenmund-von Braun Cyanation
Causality: This step involves the substitution of the bromo group with a cyano group using copper(I) cyanide. This is a classic Rosenmund-von Braun reaction. The use of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is crucial to facilitate the reaction, which typically requires elevated temperatures.
Protocol 2: Synthesis of Methyl 2-amino-5-cyano-3,5-dimethylbenzoate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge Methyl 2-amino-5-bromo-3,5-dimethylbenzoate (1.0 eq), copper(I) cyanide (1.05 eq), and N-methyl-2-pyrrolidone (NMP).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 160-170°C and stir vigorously for 4-6 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to approximately 90°C. Carefully add hot deionized water dropwise, which will cause the product to precipitate. Filter the hot suspension and wash the solid cake with warm aqueous ammonia to remove copper salts, followed by washing with deionized water. Dry the solid under vacuum to obtain the desired product.
Table 3: Expected Outcome for Cyanation (Based on Analogous Reaction)
| Parameter | Expected Value | Source |
| Yield | ~88% | |
| Purity (by NMR) | >95% | |
| Appearance | Grey solid |
Step 3: Amidation to Form the Benzamide
Causality: The final step is the amidation of the methyl ester with methylamine. This nucleophilic acyl substitution reaction converts the ester into the corresponding N-methylamide. The reaction can be carried out with or without a basic catalyst.
Protocol 3: Synthesis of 2-amino-5-cyano-N,3,5-trimethylbenzamide
-
Reaction Setup: In a sealed pressure vessel, dissolve Methyl 2-amino-5-cyano-3,5-dimethylbenzoate (1.0 eq) in a suitable solvent such as methanol.
-
Addition of Methylamine: Add a solution of methylamine (excess, e.g., 40% in water or as a solution in a suitable organic solvent).
-
Reaction Conditions: Seal the vessel and heat the mixture to 50-60°C for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure. The resulting solid can be collected by filtration, washed with a cold solvent (e.g., methanol or water), and dried.
Table 4: Expected Outcome for Amidation (Based on Analogous Reaction)
| Parameter | Expected Value | Source |
| Yield | 82-90% | |
| Purity (by HPLC) | 93-95% | |
| Appearance | Solid |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds at each stage.
Diagram 2: Analytical Workflow
Caption: Analytical techniques for compound characterization.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be developed for monitoring reaction progress and determining the purity of the products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation. The expected chemical shifts for the key compounds (based on analogous structures) are provided below.
Table 5: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)
| Compound | Ar-H | NH₂ | OCH₃/NCH₃ | Ar-CH₃ |
| Methyl 2-amino-5-bromo-3-methylbenzoate (Analog) | 7.70 (d, 1H), 7.36 (d, 1H) | 6.63 (br s, 2H) | 3.80 (s, 3H) | 2.12 (s, 3H) |
| 2-amino-5-cyano-N,3-dimethylbenzamide (Analog) | 7.64 (d, 1H), 7.19 (d, 1H) | 6.50 (br s, 2H) | 3.79 (s, 3H) | 2.12 (s, 3H) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used to identify key functional groups.
-
N-H stretch (amine): ~3300-3500 cm⁻¹
-
C=O stretch (ester): ~1700-1720 cm⁻¹
-
C=O stretch (amide): ~1640-1680 cm⁻¹
-
C≡N stretch (nitrile): ~2220-2260 cm⁻¹
Conclusion
This compound is a valuable and versatile precursor for the synthesis of complex molecular architectures relevant to the pharmaceutical industry. The detailed protocols provided, based on robust and well-established chemical transformations of a close analog, offer a clear pathway for the synthesis of a key cyano-benzamide intermediate. By understanding the underlying principles of each synthetic step and employing rigorous analytical characterization, researchers can confidently utilize this building block in their drug discovery and development endeavors.
References
- US Patent US9169198B2. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Chinese Patent CN103702978A. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. National Center for Biotechnology Information. [Link]
- European Patent EP2729444B1. (2014). Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-3,5-dimethylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-3,5-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthesis. We will explore the common synthetic routes, troubleshoot potential issues with in-depth scientific explanations, and provide validated protocols to enhance your experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging due to steric hindrance and the electronic properties of the substituents on the aromatic ring. This guide will primarily focus on two common synthetic pathways:
-
Route A: Fischer Esterification of 2-amino-3,5-dimethylbenzoic acid.
-
Route B: Reduction of a nitro precursor, Methyl 3,5-dimethyl-2-nitrobenzoate.
We will address frequently asked questions and provide detailed troubleshooting for each step of these processes.
Troubleshooting Guide & FAQs
Part 1: Fischer Esterification of 2-amino-3,5-dimethylbenzoic acid (Route A)
This is often the most direct route, but it is not without its challenges. The equilibrium nature of the reaction and steric hindrance are the primary hurdles to achieving high yields.
Answer:
Low yields in the Fischer esterification of this substrate are common and can be attributed to several factors. The reaction is an equilibrium process, and the steric hindrance around the carboxylic acid group makes the reaction slow and the equilibrium less favorable.[1][2][3]
Here are the key areas to investigate:
-
Insufficient Catalyst: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by methanol.[4][5] Ensure you are using a sufficient catalytic amount.
-
Presence of Water: Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials, according to Le Chatelier's principle.[2][6][7] Your methanol and other reagents should be as anhydrous as possible.
-
Inadequate Reaction Time or Temperature: Due to steric hindrance, this reaction requires more forcing conditions than a simple benzoic acid esterification. Refluxing in methanol is a common approach. You may need to extend the reflux time significantly.
-
Sub-optimal Reagent Ratio: To shift the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used.[1][2][6][8] Using methanol as the solvent is a standard and effective practice.
Caption: Decision workflow for troubleshooting the reduction of the nitro group.
Experimental Protocols
Protocol A: Fischer Esterification of 2-amino-3,5-dimethylbenzoic acid
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dimethylbenzoic acid (1.0 eq).
-
Add anhydrous methanol (at least 10-20 eq, it will also serve as the solvent).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol B: Synthesis of this compound via Nitro-Reduction
Step 1: Nitration of Methyl 3,5-dimethylbenzoate
-
In a flask, dissolve Methyl 3,5-dimethylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the ester, keeping the temperature below 10 °C.
-
Stir at room temperature for 30 minutes.
-
Pour the reaction mixture onto ice and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from methanol to obtain pure Methyl 3,5-dimethyl-2-nitrobenzoate.
Step 2: Reduction of Methyl 3,5-dimethyl-2-nitrobenzoate
-
In a flask, suspend Methyl 3,5-dimethyl-2-nitrobenzoate (1.0 eq) in ethanol or methanol.
-
Add 5-10% Pd/C catalyst (1-5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the product, which can be further purified by recrystallization if necessary.
References
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Pearson. (n.d.). Fischer Esterification Practice Problems. [Link]
-
Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
-
ResearchGate. (2016). Nitration of Methyl Benzoate. [Link]
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. [Link]
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]
-
ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]
-
ResearchGate. (n.d.). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Link]
-
JoVE. (n.d.). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Patsnap. (n.d.). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Methyl 2-amino-3,5-dimethylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-3,5-dimethylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. We will explore the two primary synthetic routes and provide in-depth, field-proven insights to help you optimize your reaction outcomes.
Section 1: Synthesis via Reduction of Methyl 3,5-dimethyl-2-nitrobenzoate
This is a robust and widely used pathway for preparing ortho-amino benzoates. The core transformation is the reduction of a nitro group to an amine, which can be achieved using several methods, most commonly catalytic hydrogenation or metal/acid combinations. While generally high-yielding, this route is not without its potential pitfalls.
Troubleshooting & FAQs
Question 1: My reduction is incomplete. TLC and NMR analysis show a significant amount of remaining starting material (Methyl 3,5-dimethyl-2-nitrobenzoate). What are the likely causes and solutions?
Answer: Incomplete reduction is a frequent issue that can almost always be traced back to the activity of the reducing agent or catalyst.
-
Causality (Catalytic Hydrogenation): The most common method, catalytic hydrogenation (e.g., H₂ with Pd/C), relies on the catalytic activity of the palladium surface.[1] This activity can be diminished by:
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or even the hydrogen gas (especially sulfur compounds or halides) can poison the catalyst.
-
Poor Catalyst Quality: The Pd/C may be old, improperly stored (exposed to air, leading to oxidation), or from a low-quality batch.
-
Insufficient Hydrogen Pressure/Agitation: The reaction is mass-transfer limited. If the hydrogen gas is not adequately dispersed and dissolved in the reaction medium, the reaction rate will be slow. Ensure vigorous stirring or shaking.
-
-
Causality (Metal/Acid Reduction): For reductions using reagents like Fe/HCl, Sn/HCl, or Zn/AcOH, the issue often lies with the metal's surface.[2]
-
Metal Passivation: A layer of metal oxide on the surface can prevent the reaction from initiating or proceeding efficiently. Pre-activation of the metal powder with dilute acid can be beneficial.
-
Incorrect Stoichiometry: An insufficient amount of the metal or acid will lead to an incomplete reaction.
-
-
Self-Validating Protocol & Solutions:
-
Validate Reagents: Before starting, ensure your solvent is of appropriate purity and degassed. Use a fresh batch of catalyst from a reputable supplier.
-
Optimize Conditions: Increase hydrogen pressure (if equipment allows) and ensure vigorous agitation. For metal/acid reductions, consider a slight excess of the reagents.[3]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, it may be necessary to filter the mixture and add a fresh portion of the catalyst.
-
Question 2: My final product is a dark brown or reddish color, making purification difficult. What is causing this discoloration and how can it be prevented?
Answer: The formation of colored impurities is a classic side reaction in the reduction of nitroarenes. The primary culprits are partially reduced intermediates that can couple together.
-
Mechanism & Causality: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[4] If the reduction is not rapid and complete, these highly reactive intermediates can undergo condensation reactions. For instance, a nitroso intermediate can react with a newly formed aniline to generate a colored azoxy compound, which can be further reduced to other colored azo species.[4] The aniline product itself is also susceptible to air oxidation, which can contribute to discoloration.
-
Troubleshooting & Prevention:
-
Maintain an Inert Atmosphere: During the reaction and workup, keeping the system under an inert atmosphere (like Nitrogen or Argon) minimizes air oxidation of the aniline product.
-
Ensure Complete Reduction: The most effective way to prevent these side reactions is to ensure the reaction goes to completion quickly, minimizing the concentration of intermediates. Using a highly active catalyst and optimized conditions is key.[3]
-
Purification Strategy: If colored impurities are formed, they can often be removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.
-
Question 3: I am concerned about the chemoselectivity of the reduction. Will the methyl ester group be reduced under these conditions?
Answer: This is a valid concern. Fortunately, the nitro group is significantly more susceptible to reduction than an ester under most standard conditions.
-
Expertise & Selectivity:
-
Catalytic Hydrogenation (Pd/C): Under typical conditions (room temperature to moderate heat, <100 psi H₂), the reduction of a nitro group is much faster than the hydrogenolysis of a methyl ester.[5] The ester is generally stable.
-
Metal/Acid (Fe, Sn, Zn): These conditions are highly selective for the nitro group. The ester functionality is robust and will not be reduced.[1]
-
Caution with Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) should be avoided. While LiAlH₄ reduces aliphatic nitro groups, it tends to form azo products with aromatic nitro compounds and would readily reduce the ester to an alcohol.[1]
-
-
Recommended Selective Methods:
| Method | Typical Conditions | Selectivity for NO₂ over Ester | Notes |
| Catalytic Hydrogenation | H₂ (50-100 psi), 5% Pd/C, MeOH, RT-50°C | Excellent | Catalyst can be pyrophoric. Filter with care.[7] |
| Iron Reduction | Fe powder, NH₄Cl(aq), EtOH, Reflux | Excellent | Environmentally benign; easy workup. |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH, Reflux | Excellent | Mild conditions, good for sensitive substrates.[6] |
Section 2: Synthesis via Fischer Esterification of 2-amino-3,5-dimethylbenzoic Acid
This route involves the direct, acid-catalyzed reaction between the carboxylic acid and methanol. The Fischer esterification is a classic, equilibrium-driven reaction.[8] While seemingly straightforward, the presence of the amino group introduces a significant potential for side reactions.
Troubleshooting & FAQs
Question 1: My esterification reaction is not going to completion, and I have a poor yield. How can I improve the conversion?
Answer: The Fischer esterification is a reversible process, so driving the reaction to completion requires shifting the equilibrium toward the products.[9]
-
Causality (Le Châtelier's Principle): The reaction between the carboxylic acid and methanol produces the ester and water.[8] To favor product formation, you must either use a large excess of one reactant (methanol) or remove the water as it is formed.
-
Self-Validating Protocol & Solutions:
-
Use Excess Methanol: The simplest approach is to use methanol as the reaction solvent. Its large molar excess will drive the equilibrium forward.[10]
-
Water Removal: For higher boiling alcohols, a Dean-Stark apparatus is used to azeotropically remove water. This is not practical with low-boiling methanol. Using a dehydrating agent like molecular sieves can be an alternative.
-
Choice of Acid Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) are effective catalysts. Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).
-
Question 2: I am observing a significant, high-molecular-weight byproduct that is insoluble. What is it and how can I prevent its formation?
Answer: This is the most critical side reaction in the esterification of aminobenzoic acids. The byproduct is almost certainly a polyamide formed from intermolecular condensation.
-
Mechanism & Causality: The amino group (-NH₂) of one molecule of 2-amino-3,5-dimethylbenzoic acid is nucleophilic. Under the reaction conditions, it can attack the activated (protonated) carboxylic acid of another molecule. This forms an amide bond. This process can repeat, leading to the formation of dimers, oligomers, or polymers, which are often insoluble and lead to low yields of the desired ester.
-
Troubleshooting & Prevention:
-
Temperature Control: This side reaction is often accelerated at higher temperatures. Running the reaction at a gentle reflux of methanol without excessive heating can help minimize it.
-
Protecting Groups: The most robust solution is to protect the amine functionality before esterification. An acetyl group (from acetic anhydride) is a common choice. This adds two steps to the synthesis (protection and deprotection) but can significantly improve the yield and purity of the esterification step.
-
Alternative Esterification Methods: Consider methods that do not require strong acid and high heat. For example, reacting the amino acid with methyl iodide in the presence of a non-nucleophilic base like cesium carbonate can give the methyl ester under milder conditions.[7]
-
Diagram: Competing Pathways in Fischer Esterification
The following diagram illustrates the desired esterification pathway versus the problematic amide formation side reaction.
Caption: Desired esterification vs. side reaction of amide formation.
Section 3: General Purification & Analysis
Question: What is the recommended method for purifying the final product, and what are the key analytical signatures to confirm its identity?
Answer: Proper purification is essential to obtain high-quality material. The choice of method depends on the scale and the nature of the impurities.
-
Purification Methods:
-
Workup: After the reaction, a standard aqueous workup is necessary.
-
For the reduction pathway , after filtering off the catalyst, the reaction mixture is typically concentrated. The residue is taken up in a solvent like ethyl acetate and washed with water and brine to remove any inorganic salts.
-
For the esterification pathway , the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid.[11]
-
-
Recrystallization: This is often the most effective method for obtaining highly pure, crystalline material. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, is commonly employed.[12]
-
Column Chromatography: If recrystallization is ineffective or impurities have similar solubility, silica gel chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
-
Analytical Characterization:
| Technique | Expected Signature for this compound |
| ¹H NMR | - Aromatic protons (2H, distinct singlets or doublets).- Broad singlet for the -NH₂ protons (2H, ~4-6 ppm, D₂O exchangeable).- Singlet for the methyl ester (-OCH₃) protons (3H, ~3.8 ppm).- Two singlets for the aromatic methyl (-CH₃) protons (3H each, ~2.1-2.3 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (~168 ppm).- Aromatic carbons (~110-150 ppm).- Methyl ester carbon (~52 ppm).- Aromatic methyl carbons (~17-20 ppm). |
| FT-IR | - N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹).- C=O stretching of the ester (~1680-1710 cm⁻¹).- C-O stretching of the ester (~1250 cm⁻¹). |
Section 4: Experimental Protocol Example
Catalytic Hydrogenation of Methyl 3,5-dimethyl-2-nitrobenzoate
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and reaction scale.
-
Setup: To a high-pressure reaction vessel, add Methyl 3,5-dimethyl-2-nitrobenzoate (1.0 eq) and methanol (10-20 mL per gram of starting material).
-
Inerting: Carefully add 5% Palladium on Carbon (Pd/C, 1-5 mol% Pd). Seal the vessel and purge the atmosphere with nitrogen or argon gas several times.
-
Hydrogenation: Introduce hydrogen gas to the vessel, pressurizing to 50-100 psi.[7]
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Workup: Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: (Caution: Pd/C can be pyrophoric when dry). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol. It is best practice to keep the filter cake damp with solvent during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography.
References
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
- Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
RSC Publishing. (n.d.). Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]
-
Chemistry Stack Exchange. (2023). How can I protect the ester group from reduction? Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Available at: [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. Available at: [Link]
- Google Patents. (2008). EP2102150B1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
Sketchy. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More. YouTube. Available at: [Link]
- Google Patents. (1985). US4506089A - Preparation of methyl m-nitrobenzoate.
-
Open Yale Courses. (2011). CHEM 125b - Lecture 28 - Mechanism and Equilibrium of Carbonyl Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]
-
ResearchGate. (2016). Nitration of Methyl Benzoate. Available at: [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]
-
ResearchGate. (n.d.). Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. guidechem.com [guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Purification of Methyl 2-amino-3,5-dimethylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-amino-3,5-dimethylbenzoate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common impurity issues and guide you toward achieving high-purity material.
Introduction: Understanding the Origin of Impurities
The purity of this compound is paramount for its successful use in subsequent synthetic steps and biological assays. Impurities can arise from several sources, primarily the synthetic route employed for its preparation. The two most common pathways to this compound are:
-
Fischer Esterification: The acid-catalyzed reaction of 2-amino-3,5-dimethylbenzoic acid with methanol.
-
Reduction of a Nitro Precursor: The reduction of methyl 3,5-dimethyl-2-nitrobenzoate.
Each route presents a unique impurity profile that must be understood to devise an effective purification strategy. This guide will address impurities stemming from both pathways.
Troubleshooting Common Purification Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: My final product is contaminated with the starting carboxylic acid (2-amino-3,5-dimethylbenzoic acid).
-
Question: After my Fischer esterification, I see a significant amount of the starting carboxylic acid in my NMR spectrum. How can I remove it?
-
Answer: This is a common issue arising from the equilibrium nature of the Fischer esterification. To remove the unreacted carboxylic acid, an aqueous basic wash is highly effective. By dissolving your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), you can wash it with a mild basic solution like saturated sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, while your desired ester remains in the organic layer.
Causality: The difference in acidity between the carboxylic acid (pKa ≈ 4-5) and the anilinic proton (pKa ≈ 30) or the protonated amino group (pKa ≈ 3-5) allows for selective deprotonation of the carboxylic acid with a weak base. Stronger bases like sodium hydroxide should be avoided as they can catalyze the hydrolysis of your ester product.
Issue 2: The product has a persistent yellow or brown discoloration.
-
Question: My isolated this compound is colored, suggesting impurities. What is the likely cause and how can I decolorize it?
-
Answer: A colored product often indicates the presence of oxidized species or byproducts from the reduction of a nitro precursor. Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. If the synthetic route involved the reduction of methyl 3,5-dimethyl-2-nitrobenzoate, incomplete reduction can leave behind colored nitroaromatic compounds or intermediate hydroxylamines and azo compounds.
Solutions:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and briefly heating it with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration through celite.
-
Recrystallization: This is a powerful technique for removing both colored and colorless impurities. The appropriate choice of solvent is critical (see detailed protocol below).
-
Column Chromatography: For stubborn discoloration, column chromatography provides excellent separation of the desired product from colored, more polar impurities.
-
Issue 3: I am struggling with the column chromatography of my product.
-
Question: When I try to purify my product using silica gel chromatography, I get poor separation and significant tailing of the product spot on TLC. What can I do to improve this?
-
Answer: The basic nature of the amino group in your product can lead to strong interactions with the acidic silica gel, causing the observed tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier to your eluent.
Expert Tip: Adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation. Always perform a small-scale TLC analysis with the modified eluent to determine the optimal solvent ratio before running the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The expected impurities are highly dependent on the synthetic route:
-
From Fischer Esterification:
-
2-amino-3,5-dimethylbenzoic acid: Unreacted starting material.
-
Excess Methanol and Acid Catalyst: Residual reagents from the reaction.
-
-
From Reduction of Methyl 3,5-dimethyl-2-nitrobenzoate:
-
Methyl 3,5-dimethyl-2-nitrobenzoate: Unreacted starting material.
-
Methyl 2-(hydroxylamino)-3,5-dimethylbenzoate: Incomplete reduction intermediate.
-
Azoxy and Azo Compounds: Formed by the condensation of the hydroxylamine intermediate.
-
Q2: What is the expected melting point of pure this compound?
Q3: Which analytical techniques are best for assessing the purity of my product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity of your sample and detecting trace impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Based on the properties of similar molecules, suitable solvents for this compound are likely to be alcohols (ethanol, isopropanol) or a mixed solvent system like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation: Solvent Selection Guide
| Solvent System | Suitability for Recrystallization | Rationale |
| Ethanol or Isopropanol | Good | The compound is expected to have high solubility in hot alcohol and lower solubility at room temperature. |
| Ethyl Acetate / Hexane | Excellent | The compound is likely soluble in ethyl acetate. Hexane can be added as an anti-solvent to induce crystallization. |
| Toluene | Possible | May be suitable for larger scale recrystallizations. |
| Water | Poor | The compound is expected to have low solubility in water. |
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Eluent Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product. Crucially, add 0.5-1% triethylamine to the eluent to prevent tailing.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualization of Purification Workflows
Fischer Esterification Purification Workflow
Caption: Workflow for removal of acidic impurities.
General Purification Strategy for Colored Impurities
Caption: A two-step purification strategy.
References
Technical Support Center: Improving the Solubility of Methyl 2-amino-3,5-dimethylbenzoate
Welcome to the technical support guide for Methyl 2-amino-3,5-dimethylbenzoate (CAS No. 3095-48-5). This document is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this versatile intermediate. By understanding the physicochemical properties of this compound, you can select the optimal conditions to ensure its complete dissolution, leading to more reliable and efficient reactions.
Overview of Physicochemical Properties
This compound is an aromatic amine and ester. Its structure, featuring a nonpolar benzene ring substituted with two methyl groups, a polar amino group, and a methyl ester group, results in moderate polarity and specific solubility characteristics. Understanding these properties is the first step in troubleshooting.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 106-107 °C | [1] |
| Boiling Point | 331.3 °C (Predicted) | [1] |
| pKa (Conjugate Acid) | 2.17 ± 0.10 (Predicted) | [1] |
| General Solubility | Soluble in alcohol and ether, slightly soluble in water. | [1] |
Frequently Asked Questions (FAQs)
Here are direct answers to the most common initial questions regarding the dissolution of this compound.
Q1: What are the best starting solvents for dissolving this compound for a reaction?
A1: Based on the principle of "like dissolves like," solvents of moderate polarity are excellent starting points.[2] The compound's aromatic nature and ester functionality suggest good solubility in common organic solvents.[3]
-
Recommended Starting Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), and Toluene.
-
Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) are also effective, as the amino group can participate in hydrogen bonding.[1][4]
Q2: My compound isn't dissolving in my chosen nonpolar solvent (e.g., hexanes). Why?
A2: While the dimethylated benzene ring provides nonpolar character, the presence of the amino (-NH₂) and methyl ester (-CO₂Me) groups introduces significant polarity. These polar functional groups limit solubility in highly nonpolar solvents like hexanes or cyclohexane. A solvent with some polarity is required to effectively solvate the entire molecule.
Q3: Can I heat the mixture to improve solubility?
A3: Yes. For most solid organic compounds, solubility increases with temperature.[5] Gently warming the mixture while stirring can significantly improve both the rate of dissolution and the amount of solute that can be dissolved. However, always consider the thermal stability of your other reagents and the boiling point of your chosen solvent to avoid degradation or loss of solvent.
Q4: The compound is "oiling out" instead of dissolving. What does this mean and how do I fix it?
A4: "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, forming a liquid phase that is immiscible with the solvent. This often happens if the melting point of the compound is lower than the boiling point of the solvent and solubility is poor.
-
Solution: Return the flask to the heat source and add more of the primary solvent, or introduce a co-solvent in which the compound is more soluble.[6] This increases the solvent's capacity to dissolve the compound before it reaches its melting point.
Q5: Will adjusting the pH help dissolve the compound in aqueous or protic media?
A5: Yes, significantly. The amino group is basic and can be protonated under acidic conditions to form an ammonium salt (-NH₃⁺). This salt is an ionic species with much higher solubility in polar protic solvents, including water.
-
Mechanism: By adding a dilute acid (e.g., 1M HCl), you can protonate the amine, breaking up the crystal lattice and allowing for solvation by polar solvents. The predicted pKa of the conjugate acid is ~2.17, indicating that a pH below this value will ensure protonation.[1]
In-Depth Troubleshooting Guides
If the initial steps in the FAQ section are insufficient, these guides provide a more systematic approach to resolving persistent solubility issues.
Guide 1: Systematic Solvent Screening
When the ideal solvent is not obvious, a small-scale, systematic screening is the most reliable method. This approach prevents the loss of valuable material and time.
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// Solvent Nodes pa [label="Polar Aprotic\n(THF, DCM, EtOAc)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pp [label="Polar Protic\n(MeOH, EtOH)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; np [label="Nonpolar\n(Toluene)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Outcome Nodes dissolved [label="Soluble at Room Temp?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Success!\nProceed with reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; heat [label="Try Gentle Heating\n(40-60 °C)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dissolved_heat [label="Soluble with Heat?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cosolvent [label="Consider Co-solvent System\n(e.g., Toluene/THF)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fail [label="Re-evaluate Solvent Choice\nConsult literature for similar substrates", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> test_polarity; test_polarity -> pa [label="Test 1"]; test_polarity -> pp [label="Test 2"]; test_polarity -> np [label="Test 3"];
{pa, pp, np} -> dissolved;
dissolved -> success [label="Yes"]; dissolved -> heat [label="No"];
heat -> dissolved_heat; dissolved_heat -> success [label="Yes"]; dissolved_heat -> cosolvent [label="No"]; cosolvent -> fail; } }
Caption: Workflow for systematic solvent selection.
Explanation of Causality: This workflow is based on matching the solute's polarity with a range of solvents. This compound has both polar (amine, ester) and nonpolar (aromatic ring) features, making it a candidate for solubility in several solvent classes. By testing systematically, you can identify the solvent that best balances these interactions for optimal solvation.
Guide 2: Leveraging pH for Dissolution in Protic Systems
For reactions performed in protic solvents like methanol, ethanol, or water, exploiting the basicity of the aromatic amine is a powerful technique.
Caption: Protonation of the amine group under acidic conditions to form a soluble salt.
Expertise & Trustworthiness: The amino group on the benzene ring acts as a Bronsted-Lowry base. Adding a stoichiometric amount of a non-nucleophilic acid (e.g., HCl in ether, or a few drops of concentrated H₂SO₄) will protonate this nitrogen, forming the corresponding ammonium salt. This ionic salt has vastly improved solubility in polar solvents.[4] This is a self-validating system: if the compound dissolves upon acidification, the principle is confirmed. Caution: Ensure that acidic conditions are compatible with all other reagents and starting materials in your planned reaction. After the reaction, the free amine can be recovered by neutralization with a base (e.g., NaHCO₃ or Na₂CO₃ solution).[7]
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol allows you to efficiently screen multiple solvents using minimal material.
-
Preparation: Aliquot ~5-10 mg of this compound into several small, dry vials.
-
Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., using a pipette) up to a volume of 0.5 mL. Stir or swirl vigorously after each addition.
-
Observation (Room Temp): Observe if the solid dissolves completely. Note the approximate volume of solvent required.
-
Heating: If the solid does not dissolve at room temperature, warm the vial gently in a sand bath or on a hot plate to ~40-50 °C. Do not boil. Observe any changes in solubility.
-
Cooling: If the solid dissolves upon heating, remove the vial from the heat and allow it to cool to room temperature. Observe if the compound remains in solution or precipitates. Rapid precipitation may indicate that the solvent is only suitable for reactions run at elevated temperatures.
-
Documentation: Record your observations in a table for easy comparison across all tested solvents.
References
-
ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-amino-3,5-dimethylbenzoate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]
- SNS Courseware. (n.d.).II: AROMATIC AMINES.
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. quora.com [quora.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Strategies for Overcoming the Poor Reactivity of Methyl 2-amino-3,5-dimethylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-3,5-dimethylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common reactivity challenges associated with this sterically hindered aniline derivative. Our goal is to equip you with the knowledge to optimize your synthetic routes and achieve your desired outcomes.
Understanding the Reactivity Challenges
This compound presents a unique set of challenges in chemical synthesis. Its reactivity is significantly influenced by the electronic and steric effects of its substituents. The amino group at the 2-position, while typically activating in electrophilic aromatic substitution, is flanked by a methyl group at the 3-position, creating substantial steric hindrance. This "ortho effect" can impede the approach of reagents to the nitrogen atom, thereby reducing its nucleophilicity and overall reactivity in many common transformations.[1][2][3] Furthermore, the methyl ester at the 2-position can also influence the electronic properties of the aromatic ring.
This guide will provide detailed strategies to overcome these hurdles in key reactions such as acylation, sulfonylation, and Buchwald-Hartwig amination.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in N-Acylation Reactions
Question: My N-acylation of this compound with a standard acyl chloride and a common base like triethylamine is failing or giving very low yields. What is the likely cause and how can I resolve it?
Answer:
The primary culprit for poor acylation efficiency is the severe steric hindrance around the amino group. The ortho-methyl group physically blocks the approach of the acylating agent. Standard bases like triethylamine may not be sufficient to activate the reaction under these conditions.
Causality Behind Experimental Choices:
To overcome this, we need to enhance the electrophilicity of the acylating agent or use a more potent catalytic system.
Recommended Solutions:
-
Employ a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylating hindered amines.[4][5] DMAP reacts with the acyl chloride or anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[4][6]
-
Utilize a Lewis Acid Catalyst: Lewis acids can activate the acylating agent by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. Scandium triflate (Sc(OTf)₃) or other rare-earth metal triflates are excellent candidates for this purpose.
-
Use a More Reactive Acylating Agent: If using an acyl chloride is unsuccessful, consider switching to the corresponding acid anhydride. In some cases, the use of a mixed anhydride may also improve reactivity.
Step-by-Step Protocol for DMAP-Catalyzed Acylation:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile) under an inert atmosphere (Nitrogen or Argon), add the acylating agent (1.1 - 1.5 eq).
-
Add a catalytic amount of DMAP (0.1 - 0.2 eq).
-
Add a stoichiometric amount of a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 - 2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Failed N-Sulfonylation Attempts
Question: I am unable to achieve N-sulfonylation of this compound using standard conditions (sulfonyl chloride and pyridine). How can I drive this reaction to completion?
Answer:
Similar to acylation, N-sulfonylation of this substrate is hampered by steric hindrance. Pyridine is often not a strong enough base or catalyst to facilitate this transformation on such a hindered aniline.
Causality Behind Experimental Choices:
More forcing conditions or a more active catalytic system are necessary to overcome the high activation energy of this reaction.
Recommended Solutions:
-
Elevated Temperatures and Stronger Bases: In some cases, simply increasing the reaction temperature and using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.
-
Copper-Catalyzed Sulfonylation: Copper catalysts have been shown to be effective in the sulfonylation of challenging aniline derivatives. A system employing a copper(I) or copper(II) salt in combination with a suitable ligand can facilitate the reaction under milder conditions.
Step-by-Step Protocol for a More Robust Sulfonylation:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the desired sulfonyl chloride (1.2 eq) in a high-boiling aprotic solvent such as Dioxane or Toluene.
-
Add a stronger base such as DBU (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
If the reaction does not proceed, consider adding a catalytic amount of a copper salt like CuI or CuSO₄ (10 mol%).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product via column chromatography.
Issue 3: Unsuccessful Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig cross-coupling reaction between this compound and an aryl halide is not working. I'm using a standard palladium catalyst and ligand. What should I try next?
Answer:
The Buchwald-Hartwig amination of di-ortho-substituted anilines is notoriously difficult due to the steric bulk around the nitrogen atom, which hinders its coordination to the palladium center.[7][8] Standard palladium/phosphine ligand systems are often not effective for such challenging substrates.
Causality Behind Experimental Choices:
Success in this reaction hinges on the choice of a highly active catalyst system that can accommodate the sterically demanding aniline. This typically involves the use of bulky, electron-rich phosphine ligands.
Recommended Solutions:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or BrettPhos have been specifically designed to facilitate the coupling of sterically hindered substrates. These ligands promote the reductive elimination step of the catalytic cycle.
-
Utilize a Pre-formed Palladium Catalyst: Using a well-defined palladium precatalyst, such as an XPhos-palladium precatalyst, can lead to more consistent and higher yields compared to generating the catalyst in situ.
-
Consider a Copper-Catalyzed Amination: For certain substrates, a copper-catalyzed Chan-Lam or Ullmann-type coupling might be a viable alternative to the palladium-catalyzed approach, especially for coupling with aryl boronic acids.[9]
Step-by-Step Protocol for Buchwald-Hartwig Amination of the Hindered Aniline:
-
To an oven-dried reaction tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (1.5 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the appropriate phosphine ligand (if not using a precatalyst).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add a dry, degassed solvent (e.g., Toluene, Dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor reactivity of this compound?
A1: The poor reactivity is primarily due to steric hindrance caused by the methyl group at the 3-position (ortho to the amino group). This steric bulk physically obstructs the approach of reactants to the nitrogen atom, a phenomenon known as the "ortho effect."[3] This effect reduces the nucleophilicity of the amino group, making it less reactive in many common chemical transformations.
Q2: Are there any alternative strategies to enhance the reactivity of the amino group?
A2: One potential strategy is to deprotonate the aniline with a very strong base (e.g., n-butyllithium or sodium hydride) to form the corresponding anilide anion. This anion is a much stronger nucleophile and may react more readily with electrophiles. However, this approach must be used with caution as the strong base can potentially react with the methyl ester functionality.
Q3: Can I protect the amino group to perform reactions on other parts of the molecule?
A3: Yes, protecting the amino group is a viable strategy if you intend to perform reactions elsewhere on the molecule. However, given the low reactivity of the amino group, standard protection methods may also be challenging. More forcing conditions or specialized protecting groups may be required. Subsequent deprotection will be an additional step in your synthetic sequence.
Q4: How does the electronic effect of the substituents play a role in the reactivity?
A4: The two methyl groups are electron-donating, which slightly increases the electron density on the aromatic ring and the amino group, which should enhance nucleophilicity. However, this electronic effect is largely overshadowed by the severe steric hindrance. The methyl ester group is electron-withdrawing and can slightly decrease the nucleophilicity of the amino group, although its effect is likely less pronounced than the steric hindrance from the ortho-methyl group.
Q5: What analytical techniques are best for monitoring reactions with this compound?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most reactions. For more quantitative analysis and to confirm the identity of products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final products.
Visualizing Reaction Strategies
To further clarify the troubleshooting pathways, the following diagrams illustrate the decision-making process for overcoming common reactivity issues.
Caption: Troubleshooting workflow for N-acylation reactions.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Summary of Recommended Reaction Conditions
| Reaction | Reagents/Catalysts | Solvent | Temperature | Key Considerations |
| N-Acylation | Acyl Chloride/Anhydride, DMAP (cat.), Et₃N | DCM or MeCN | Room Temp to 50°C | DMAP is crucial for activating the acylating agent. |
| N-Sulfonylation | Sulfonyl Chloride, DBU, CuI (cat.) | Dioxane or Toluene | 80-100°C | A strong base and elevated temperatures are often necessary. |
| Buchwald-Hartwig | Aryl Halide, Pd-precatalyst (e.g., XPhos), NaOtBu | Toluene or Dioxane | 80-110°C | The choice of a bulky, electron-rich ligand is critical. |
References
-
New synthesis method of N-acyl-N-methyltaurine. (2007). Patsnap. Retrieved January 25, 2026, from [Link].
- Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. (2015). Google Patents.
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (2014). Google Patents.
- Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. (2014). Der Pharma Chemica.
- Method of friedel-crafts acylation of anilides. (2003). Google Patents.
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link].
-
Palladium‐Catalyzed Amination of Aryl Halides. (2012). ResearchGate. Retrieved January 25, 2026, from [Link].
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Facile and efficient N-arylation of amino acid esters with (−)-methyl-3-dehydroshikimiate(3-MDHS). (2016). RSC Publishing. Retrieved January 25, 2026, from [Link].
-
Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021). PubMed. Retrieved January 25, 2026, from [Link].
-
Copper-Catalyzed Carboxamide-Directed Ortho Amination of Anilines with Alkylamines at Room Temperature. (2014). ACS Publications. Retrieved January 25, 2026, from [Link].
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2020). ScholarWorks @ UTRGV. Retrieved January 25, 2026, from [Link].
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Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. (2022). PubMed. Retrieved January 25, 2026, from [Link].
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (2017). ResearchGate. Retrieved January 25, 2026, from [Link].
-
Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (2003). ResearchGate. Retrieved January 25, 2026, from [Link].
- If there is methyl group present on ortho of anniline , then basic ch. (2016). askIITians.
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ortho-Effect in substituted aromatic acids and bases. (2014). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link].
- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2023).
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Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link].
- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal.
- Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. (1997). OEHHA.
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). PubMed Central. Retrieved January 25, 2026, from [Link].
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2022). ChemRxiv.
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link].
-
Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates. (2022). PubMed. Retrieved January 25, 2026, from [Link].
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). PubMed. Retrieved January 25, 2026, from [Link].
-
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2004). PubMed. Retrieved January 25, 2026, from [Link].
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Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. (2013). PubMed. Retrieved January 25, 2026, from [Link].
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Aniline does not undergo Friedel-Crafts reaction. Why? (2024). YouTube. Retrieved January 25, 2026, from [Link].
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-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link].
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Technical Support Center: Alternative Catalysts for the Synthesis of Methyl 2-amino-3,5-dimethylbenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2-amino-3,5-dimethylbenzoate and related substituted anthranilates. This document is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional catalytic systems. We will explore common challenges and provide in-depth, field-proven insights into selecting and optimizing alternative catalysts for this crucial transformation.
Part 1: Catalyst Selection & Optimization FAQs
This section addresses the critical first step: choosing the right catalytic system. We compare the industry-standard palladium catalysts with emerging, cost-effective alternatives.
Q1: What are the limitations of standard palladium catalysts for this synthesis, and why should I consider an alternative?
Answer: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Heck-type carbonylations, have long been the gold standard for forming C-N and C-C bonds to synthesize anthranilate esters.[1][2] They are well-understood and offer a broad substrate scope. However, significant drawbacks exist:
-
Cost: Palladium is a precious metal, and its high cost can be prohibitive for large-scale synthesis.[1]
-
Catalyst Deactivation: A major issue is the propensity for the active Pd(0) species to agglomerate into inactive palladium black, especially under a carbon monoxide atmosphere.[1] This often necessitates higher catalyst loadings, further increasing costs.
-
Ligand Sensitivity: Many phosphine ligands used with palladium are sensitive to air and moisture, requiring stringent inert atmosphere techniques and adding to procedural complexity and cost.[3]
-
Product Contamination: Removing residual palladium from the final active pharmaceutical ingredient (API) is a critical and often challenging purification step.[4]
Exploring alternatives like copper or iron is driven by the need for more sustainable, economical, and robust catalytic processes.[5][6]
Q2: I need a more cost-effective catalyst. What are the leading copper- or iron-based alternatives?
Answer: Copper and iron catalysts represent the most promising earth-abundant metal alternatives to palladium for C-N cross-coupling reactions.
Copper-Based Catalysts: Copper-catalyzed reactions, modern variants of the Ullmann condensation, have become highly attractive.
-
Advantages: Copper is significantly cheaper than palladium and less toxic. Modern systems operate under much milder conditions than traditional Ullmann reactions.[5]
-
Catalyst System: A typical system consists of a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂, Cu₂O) and a ligand. The ligand is crucial for facilitating the reaction. Diamine or amino acid-based ligands have proven particularly effective in accelerating the rate-limiting oxidative addition step.[7][8]
-
Challenges: While effective, copper catalysts can still be challenging to remove completely from the product.[4] The choice of ligand is critical and often substrate-dependent, requiring screening for optimal performance.
Iron-Based Catalysts: Iron is the most abundant and least expensive transition metal, making it an ideal candidate for sustainable catalysis.[6]
-
Advantages: Extremely low cost, low toxicity, and environmentally benign.
-
Catalyst System: Iron catalysis for these transformations is an emerging field. Systems often involve simple iron salts (e.g., FeCl₂, FeCl₃) with specialized ligands.
-
Challenges: Iron catalysts are generally less active than palladium or copper, often requiring higher temperatures and catalyst loadings. The field is less mature, meaning fewer "off-the-shelf" solutions are available, and more reaction optimization is typically required.
Q3: How critical is the choice of base and solvent in these reactions?
Answer: The base and solvent are not passive components; they are integral to the catalytic cycle and can dictate the success or failure of a reaction.
-
Role of the Base: The base is required to deprotonate the amine nucleophile and neutralize the acid generated during the catalytic cycle.
-
Strong Bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃): Often used in palladium-catalyzed reactions. Sodium tert-butoxide (NaOt-Bu) generally permits the highest reaction rates but is incompatible with base-sensitive functional groups like esters.[9][10] Carbonates are weaker and offer better functional group tolerance but may lead to slower reactions.[9]
-
Base Particle Size: For solid bases like potassium carbonate, the particle size and surface area can dramatically affect the reaction rate, particularly if a deprotonation step is rate-limiting.
-
-
Role of the Solvent: The solvent must solubilize the reactants and catalyst while remaining stable at the reaction temperature.
-
Aprotic Polar Solvents (e.g., Dioxane, Toluene, DMF): These are the most common solvents for cross-coupling reactions.[11] Dioxane and toluene are excellent for many palladium systems. For copper-catalyzed cyanations, high-boiling polar aprotic solvents like DMF or NMP are often preferred.[12]
-
Inertness: It is critical to use dry, degassed solvents, as oxygen and water can deactivate the catalyst and ligands.[11][13]
-
Part 2: Troubleshooting Guide
Even with an optimized protocol, experiments can fail. This section provides a systematic approach to diagnosing and solving common problems.
Q1: My reaction yield is low or the reaction has stalled. What are the most likely causes?
Answer: Low conversion is a frequent issue. A logical, step-by-step diagnosis is key.
-
Catalyst Deactivation: This is the primary suspect.
-
Symptom: The reaction starts but stops before completion. For palladium reactions, you may see the formation of a black precipitate (palladium black).[1]
-
Cause: Exposure to oxygen, moisture, or impurities in the starting materials or solvent. For palladium, reductive elimination of the active Pd(0) species is slow compared to its aggregation.
-
Solution:
-
Ensure all reagents and solvents are rigorously dried and degassed. Use Schlenk techniques or a glovebox.
-
Purify your starting materials (aryl halide and amine) to remove potential catalyst poisons.
-
Increase the ligand-to-metal ratio. Amines can act as ligands, so adding extra phosphine ligand can prevent catalyst inhibition.[13]
-
Consider using a pre-catalyst, which forms the active catalytic species more cleanly and efficiently.[10]
-
-
-
Poor Reagent Quality:
-
Symptom: Inconsistent results between batches.
-
Cause: Degradation of the amine, halide, or base. The quality of copper(I) cyanide, if used, is paramount and it deactivates upon exposure to air or moisture.[12]
-
Solution: Use fresh, high-purity reagents. Store sensitive materials under an inert atmosphere.
-
-
Sub-Optimal Reaction Conditions:
-
Symptom: Consistently low yields even with fresh reagents.
-
Cause: The chosen temperature, base, or solvent may not be suitable for your specific substrate.
-
Solution: Systematically screen reaction parameters. For example, try a stronger base (e.g., switch from K₂CO₃ to NaOt-Bu if your substrate allows) or a different solvent (e.g., toluene vs. dioxane).[11]
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q2: I'm observing significant side product formation. How can I improve selectivity?
Answer: Poor selectivity often points to issues with ligand choice, temperature, or competing reaction pathways.
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom.
-
Cause: This side reaction is more common with electron-rich aryl halides and can be promoted by certain palladium or nickel catalysts.[4]
-
Solution: Change the ligand. A more electron-donating or sterically bulky ligand can favor the desired C-N coupling over hydrodehalogenation. Lowering the reaction temperature may also help.
-
-
Homocoupling of the Amine or Halide:
-
Cause: Often occurs at high temperatures or if the catalyst promotes these undesired pathways.
-
Solution: Again, ligand and catalyst screening is the most effective strategy. A different metal (e.g., copper instead of palladium) may exhibit completely different selectivity.
-
-
Reaction with Solvent:
-
Cause: At high temperatures, some solvents can participate in the reaction.
-
Solution: Ensure the solvent is appropriate for the reaction conditions. If you suspect solvent reactivity, switch to a more inert alternative.
-
Part 3: Data & Protocols
Comparative Overview of Catalytic Systems
| Parameter | Palladium System | Copper System | Iron System |
| Metal Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | CuI, Cu₂O, Cu(OAc)₂ | FeCl₂, FeCl₃ |
| Typical Ligands | Phosphines (e.g., XPhos, SPhos) | Diamines, Amino Acids, Phenanthrolines | Salen-type, N-heterocyclic carbenes (NHCs) |
| Catalyst Loading | 0.5 - 5 mol% | 1 - 10 mol% | 5 - 15 mol% |
| Typical Temp. | 80 - 120 °C | 90 - 140 °C | 100 - 160 °C |
| Advantages | High reactivity, broad scope, well-studied.[1] | Low cost, low toxicity, milder than classic Ullmann.[5] | Very low cost, environmentally benign.[6] |
| Disadvantages | High cost, catalyst deactivation, strict inert conditions.[1][3] | Often requires ligand screening, can be slower.[7] | Less developed, often requires higher loading/temp. |
Illustrative Catalytic Cycle: Pd-Catalyzed Aminocarbonylation
The synthesis of the target molecule can be envisioned via a palladium-catalyzed aminocarbonylation of a di-substituted aryl halide. This process elegantly combines C-N and C-C bond formation in one sequence.
Caption: Simplified catalytic cycle for palladium-catalyzed alkoxycarbonylation.
Protocol: Copper-Catalyzed Synthesis of a Substituted Methyl Anthranilate Precursor
This protocol is adapted from established procedures for the cyanation of bromo-anthranilates, a key step in synthesizing precursors for molecules like this compound.[12][14]
Reaction: Methyl 2-amino-5-bromo-3-methylbenzoate to Methyl 2-amino-5-cyano-3-methylbenzoate
Materials:
-
Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq)
-
Copper(I) Cyanide (CuCN) (1.05 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ammonia solution (12% in H₂O)
-
Deionized water
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-amino-5-bromo-3-methylbenzoate (e.g., 24.4 g, 100 mmol) and Copper(I) Cyanide (e.g., 9.4 g, 105 mmol).
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous NMP (e.g., 50 mL).
-
Reaction: Heat the reaction mixture to 170 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC (typically 4-6 hours).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to approximately 120 °C. Carefully add warm (90 °C) deionized water (e.g., 90 mL) dropwise over 30 minutes. A precipitate will form.
-
Workup - Filtration: Cool the suspension to room temperature and filter the solid product.
-
Workup - Washing: Wash the filter cake sequentially with a 12% aqueous ammonia solution (2 x 50 mL) to remove residual copper salts, followed by deionized water (2 x 25 mL).
-
Drying: Dry the resulting solid in a vacuum oven at 50 °C to a constant weight to yield the desired product. The expected yield is typically high (85-95%).[12][14]
Safety Note: This procedure involves highly toxic cyanide salts. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit and trained personnel available.
References
- Bayer CropScience AG. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Newman, S. G., & Howell, O. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 88(5), 2499–2520. [Link]
-
Newman, S. G., & Howell, O. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry. [Link]
-
Gabriele, B., & Salerno, G. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Molecules, 24(14), 2628. [Link]
-
Bhanage, B. M., & Samejima, S. (2014). Recent developments in palladium catalysed carbonylation reactions. RSC Advances, 4(33), 17004-17024. [Link]
- Bayer CropScience AG. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Suzhou Bluehill Biopharma Co Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN Patent 105622432B. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. BMC Chemistry, 16(1), 19. [Link]
- Zhang, W. (2017). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Buchwald, S. L., et al. (2021). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. ACS Catalysis, 11(15), 9336–9343. [Link]
-
Zhang, X., et al. (2020). Copper‐catalyzed Reaction of Anthranils with Methyl Ketones: Site‐Selective C5‐Dicarbonylation of Anthranils. Advanced Synthesis & Catalysis. [Link]
-
Bálint, E., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis. [Link]
-
Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Li, J., et al. (2016). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1464-1468. [Link]
-
Wang, C., et al. (2016). Effect of ligands on the copper-catalyzed annulations reaction. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Taillefer, M., et al. (2004). Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. Tetrahedron Letters, 45(37), 6875-6878. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Enthaler, S., & Junge, K. (2013). Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalysts. Chemical Society Reviews, 42(19), 7947-7960. [Link]
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- 4. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
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- 6. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Technical Support Center: Managing Byproducts in the Large-Scale Production of Methyl 2-amino-3,5-dimethylbenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-3,5-dimethylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of managing byproducts during large-scale production. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the synthesis of a high-purity final product.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its production on a large scale often presents challenges related to the formation of unwanted byproducts, which can impact yield, purity, and overall process efficiency. Understanding the origin of these byproducts and implementing effective control and removal strategies is crucial for a successful and scalable synthesis. This guide will focus on the common synthetic routes and provide practical solutions to the problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary and industrially viable synthetic routes for this compound are:
-
Reduction of a Nitro Precursor: This involves the synthesis of Methyl 3,5-dimethyl-2-nitrobenzoate followed by the reduction of the nitro group to an amine.
-
Esterification of the Corresponding Carboxylic Acid: This route starts with 2-amino-3,5-dimethylbenzoic acid, which is then esterified to the methyl ester.
Q2: Why is byproduct management so critical in the synthesis of this compound?
A2: Effective byproduct management is essential for several reasons. Byproducts can co-crystallize with the desired product, making purification difficult and impacting the final purity. In the context of drug development, even trace impurities can have significant effects on the safety and efficacy of the final active pharmaceutical ingredient (API). Furthermore, byproducts represent a loss of starting materials and reagents, leading to lower yields and increased production costs.
Q3: What are the key safety considerations when working with the reagents involved in this synthesis?
A3: Safety is paramount. When handling reagents such as strong acids (e.g., sulfuric acid, nitric acid), it is crucial to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted in a well-ventilated fume hood. Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon), requiring an inert atmosphere and careful handling to prevent fires.
Troubleshooting Guide: Byproduct Management
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on identifying and managing byproducts.
Scenario 1: Incomplete Reduction of the Nitro Group
Question: After the reduction of Methyl 3,5-dimethyl-2-nitrobenzoate, I am observing persistent impurities that are difficult to remove by standard recrystallization. What are these byproducts and how can I minimize their formation?
Answer:
Incomplete reduction of the nitro group is a common issue that leads to the formation of nitroso and hydroxylamino intermediates. These byproducts are often colored and can be challenging to separate from the desired aniline product.
Causality and Prevention:
-
Insufficient Catalyst Loading or Activity: The catalyst (e.g., Pd/C) may be old, deactivated, or used in insufficient quantity. Ensure you are using a fresh, high-quality catalyst at the appropriate loading (typically 1-5 mol%).
-
Inadequate Hydrogen Pressure or Reaction Time: The hydrogenation reaction may not have gone to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. Increasing the hydrogen pressure or extending the reaction time can drive the reaction to completion.
-
Presence of Catalyst Poisons: Trace impurities in the starting material or solvent can poison the catalyst. Ensure the purity of your starting nitro compound and use high-purity solvents.
Troubleshooting Protocol: Optimizing the Reduction Step
-
Catalyst Quality Check: Before the reaction, test the activity of a small batch of the catalyst with a standard reaction.
-
Reaction Monitoring:
-
Prepare TLC plates with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Spot the reaction mixture at regular intervals alongside the starting material.
-
The disappearance of the starting material spot indicates reaction completion.
-
-
Purification Strategy: If these byproducts are present, they can often be removed by column chromatography. However, optimizing the reaction to prevent their formation is the more scalable solution.
Scenario 2: Formation of Isomeric Byproducts during Synthesis of the Nitro Precursor
Question: During the nitration of 3,5-dimethylbenzoic acid to synthesize the precursor for the final product, I am getting a mixture of isomers. How can I improve the regioselectivity of this reaction?
Answer:
The nitration of 3,5-dimethylbenzoic acid can lead to the formation of unwanted isomers, primarily Methyl 3,5-dimethyl-4-nitrobenzoate and Methyl 3,5-dimethyl-6-nitrobenzoate, in addition to the desired Methyl 3,5-dimethyl-2-nitrobenzoate. The directing effects of the methyl and carboxylic acid groups influence the position of nitration.
Causality and Control:
-
Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of multiple nitrated byproducts. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial for regioselectivity.
-
Rate of Nitrating Agent Addition: The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) allows for better temperature control and minimizes localized overheating, which can favor the formation of undesired isomers.
Troubleshooting Protocol: Regioselective Nitration
-
Temperature Control: Set up the reaction in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slow Addition: Add the nitrating mixture dropwise using an addition funnel over a period of 1-2 hours.
-
Vigorous Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Purification: If isomeric byproducts are formed, they can be separated from the desired product by fractional crystallization or column chromatography, though this can be challenging on a large scale.
Scenario 3: Incomplete Esterification and Acidic Impurities
Question: My final product after esterification of 2-amino-3,5-dimethylbenzoic acid is showing a low pH and contains a significant amount of the starting carboxylic acid. How can I drive the esterification to completion and remove the acidic impurity?
Answer:
Incomplete esterification is a common problem, especially in large-scale reactions. The presence of the starting carboxylic acid can interfere with downstream applications and affect the stability of the final product.
Causality and Resolution:
-
Equilibrium Limitations: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product side, it is essential to either use a large excess of the alcohol (methanol) or to remove the water that is formed during the reaction.
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow and incomplete reaction.
Troubleshooting Protocol: Complete Esterification and Purification
-
Driving the Equilibrium:
-
Use a significant excess of methanol (it can often be used as the solvent).
-
Alternatively, use a Dean-Stark apparatus to remove water azeotropically if a different solvent is used.
-
-
Work-up to Remove Acid:
-
After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine to remove any remaining water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Visualization of Key Processes
Workflow for Byproduct Identification and Management
Caption: A decision tree for selecting a purification strategy.
Quantitative Data Summary
| Byproduct Type | Typical Concentration Range | Recommended Analytical Method | Control Strategy |
| Unreacted Starting Material | 1-10% | HPLC, TLC | Increase reaction time, use excess reagent |
| Isomeric Byproducts | 2-15% | HPLC, GC-MS | Strict temperature control, slow reagent addition |
| Incomplete Reduction Intermediates | 0.5-5% | HPLC, UV-Vis | Fresh catalyst, adequate H₂ pressure |
| Over-alkylation Products | <1% | LC-MS | Control stoichiometry |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.12: Synthesis of Amines. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
Validation & Comparative
A Guide to Structural Confirmation of Methyl 2-amino-3,5-dimethylbenzoate by NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for elucidating molecular structures in solution. This guide provides an in-depth, practical comparison of expected versus theoretical NMR data for the structural confirmation of Methyl 2-amino-3,5-dimethylbenzoate, grounded in established spectroscopic principles.
Introduction: The Role of NMR in Structural Elucidation
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms within a molecule. For organic compounds like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most utilized techniques. By analyzing chemical shifts, signal integrations, and coupling patterns, one can piece together the molecular puzzle with high confidence.
The choice of experimental parameters and the understanding of substituent effects are critical for accurate spectral interpretation. In our target molecule, the benzene ring is substituted with an electron-donating amino group (-NH₂) and two electron-donating methyl groups (-CH₃), along with an electron-withdrawing methyl ester group (-COOCH₃). The interplay of these groups dictates the precise chemical shifts of the aromatic protons and carbons, providing a unique spectral fingerprint.
Predicted ¹H NMR Spectrum Analysis
The expected ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment. The rationale for the predicted chemical shifts is based on the electronic effects of the substituents on the aromatic ring.
Substituent Effects on Aromatic Protons:
-
Amino Group (-NH₂): As a strong electron-donating group, the -NH₂ substituent increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to a shielding effect, causing the corresponding protons to resonate at a higher field (lower ppm).
-
Methyl Groups (-CH₃): Methyl groups are weakly electron-donating and also contribute to shielding, albeit to a lesser extent than the amino group.
-
Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group, which decreases the electron density on the ring, leading to a deshielding effect and causing protons to resonate at a lower field (higher ppm).
Based on these principles, we can predict the chemical shifts for the protons in this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (position 4) | ~6.5 - 6.7 | Singlet (s) | 1H | Shielded by the para amino group and one ortho methyl group. |
| Ar-H (position 6) | ~7.0 - 7.2 | Singlet (s) | 1H | Less shielded due to proximity to the electron-withdrawing ester group. |
| -NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | Labile protons, chemical shift can vary with concentration and solvent. |
| -COOCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Typical range for methyl ester protons. |
| Ar-CH₃ (position 3) | ~2.2 - 2.4 | Singlet (s) | 3H | Typical range for aromatic methyl protons. |
| Ar-CH₃ (position 5) | ~2.2 - 2.4 | Singlet (s) | 3H | Equivalent to the other methyl group due to symmetry. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[1][2] The substituent effects are also evident in the ¹³C spectrum.
Substituent Effects on Aromatic Carbons:
-
Electron-donating groups (-NH₂, -CH₃): Cause an upfield shift (lower ppm) for the carbons they are attached to and the ortho and para carbons.[3]
-
Electron-withdrawing groups (-COOCH₃): Cause a downfield shift (higher ppm) for the carbon they are attached to.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | ~168 - 172 | Typical range for an ester carbonyl carbon. |
| C-2 (C-NH₂) | ~145 - 150 | Downfield due to the attached electronegative nitrogen, but shielded by the amino group's donating effect. |
| C-1 (C-COOCH₃) | ~110 - 115 | Shielded by the ortho amino group. |
| C-3, C-5 (C-CH₃) | ~135 - 140 | Downfield shift due to substitution. |
| C-4 | ~115 - 120 | Shielded by the para amino group. |
| C-6 | ~125 - 130 | Less shielded carbon on the ring. |
| -COOCH₃ | ~51 - 53 | Typical range for a methyl ester carbon. |
| Ar-CH₃ | ~20 - 22 | Typical range for aromatic methyl carbons. |
Experimental Protocols
To obtain high-quality NMR data for comparison, the following experimental procedures are recommended.
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample.
Detailed Steps:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolution: Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[4] Ensure complete dissolution.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution into a clean, dry 5 mm NMR tube.[5] A simple way to do this is to use a Pasteur pipette with a small plug of cotton or glass wool.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it with the sample information.[5]
-
Positioning: Place the NMR tube into a spinner turbine and use a depth gauge to ensure it is at the correct height for the spectrometer's probe.
-
Insertion: Carefully insert the sample into the NMR spectrometer.
Data Acquisition and Processing
Caption: NMR data acquisition and processing workflow.
Detailed Steps:
-
Locking: The spectrometer will use the deuterium signal from the solvent to stabilize the magnetic field.[4]
-
Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure efficient transfer of radiofrequency energy.
-
Shimming: The magnetic field is adjusted (shimmed) to be as homogeneous as possible across the sample volume, which results in sharp spectral lines.
-
Acquisition: A standard pulse sequence is used to acquire the raw time-domain data, known as the Free Induction Decay (FID).[6]
-
Fourier Transformation: The FID is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.[6]
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.[6]
-
Integration: For ¹H NMR, the area under each signal is integrated to determine the relative number of protons giving rise to that signal.
-
Referencing: The chemical shift axis is calibrated by setting a reference signal to a known value. Often, the residual non-deuterated solvent peak is used as a secondary standard.
Comparison of Alternatives and Supporting Data
While ¹H and ¹³C NMR are powerful, other NMR techniques can provide further structural confirmation:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups, which would confirm the assignments of the methyl and aromatic methine carbons.
-
COSY (Correlation Spectroscopy): A 2D NMR experiment that shows correlations between coupled protons. In this molecule, it would primarily show no correlations for the singlet aromatic protons, confirming their isolation from other protons.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbons they are directly attached to. This would definitively link the proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This is extremely useful for piecing together the carbon skeleton and confirming the positions of the substituents.
By employing a combination of these techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved. The consistency between the predicted spectra based on fundamental principles and the experimentally obtained data would provide a high degree of confidence in the synthesized structure.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
- Keeler, J. (2005). Understanding NMR Spectroscopy. John Wiley & Sons.
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Hornak, J. P. (n.d.). The Basics of NMR. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]
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- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
A Researcher's Guide to the Vibrational Landscape of Methyl 2-amino-3,5-dimethylbenzoate: An Interpretive IR Spectroscopy Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of functional groups within a molecule. This guide provides an in-depth analysis of the infrared spectrum of Methyl 2-amino-3,5-dimethylbenzoate, a substituted aromatic ester with potential applications in medicinal chemistry and materials science.
This guide will navigate the theoretical underpinnings of the expected IR absorption bands, compare them with structurally analogous compounds, and provide a robust experimental protocol for acquiring a high-quality spectrum. By understanding the causality behind spectral features, researchers can confidently identify and characterize this molecule and its derivatives.
The Molecular Architecture: A Prelude to Vibrational Analysis
This compound is a polysubstituted benzene derivative featuring a primary amine (-NH₂), a methyl ester (-COOCH₃), and two methyl (-CH₃) groups. The interplay of these substituents—their electronic (inductive and resonance) and steric effects—creates a unique vibrational fingerprint that can be deciphered through IR spectroscopy.
DOT Script of the molecular structure of this compound:
Caption: Molecular structure of this compound.
Deconstructing the Spectrum: A Functional Group Approach
The IR spectrum of this compound can be logically dissected by considering the characteristic absorption frequencies of its constituent functional groups.
The Amino Group (-NH₂) Vibrations
Primary aromatic amines typically exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹[1]. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two bands is a hallmark of a primary amine. Furthermore, the C-N stretching vibration of aromatic amines gives rise to a strong band in the 1250-1335 cm⁻¹ region.
The Ester Group (-COOCH₃) Vibrations
The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption. For aromatic esters, this band is typically observed in the range of 1715-1730 cm⁻¹, a slightly lower frequency compared to aliphatic esters due to conjugation with the aromatic ring. Additionally, two distinct C-O stretching vibrations are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bonds of the ester linkage.
The Aromatic Ring and Methyl Group Vibrations
The benzene ring itself contributes a series of characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹[2]. In contrast, the C-H stretching vibrations of the methyl groups (both on the ring and the ester) will appear just below 3000 cm⁻¹. The aromatic C=C in-ring stretching vibrations usually produce a set of medium to strong bands in the 1600-1450 cm⁻¹ region.
The substitution pattern on the benzene ring (1,2,3,5-tetrasubstituted) will influence the out-of-plane (OOP) C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). These bands, along with weak overtone and combination bands between 2000 and 1665 cm⁻¹, can be diagnostic of the substitution pattern[3].
Comparative Spectral Analysis: Learning from Analogs
To refine our interpretation, we will compare the expected spectrum of this compound with the known spectra of simpler, structurally related molecules: Methyl Anthranilate and a substituted methyl benzoate.
Methyl Anthranilate: The Amino Ester Archetype
Methyl anthranilate (Methyl 2-aminobenzoate) shares the core amino ester functionality. Its IR spectrum provides a baseline for the N-H and C=O stretching frequencies. A study of anthranilic acid provides insights into the vibrational modes of the amino-substituted benzoic acid core[4]. The characteristic dual N-H stretching bands and the conjugated ester C=O stretch are prominent features.
Methyl 3,5-dimethylbenzoate: Isolating the Dimethyl Substitution Effect
By examining a compound like Methyl 3,5-dimethylbenzoate, we can isolate the influence of the two methyl groups on the benzene ring's vibrations without the presence of the amino group. This allows for a clearer assignment of the aromatic C-H and C=C stretching modes, as well as the out-of-plane bending patterns specific to this substitution arrangement.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Compound: Methyl Anthranilate | Reference Compound: Substituted Methyl Benzoate |
| N-H Stretch (asymmetric) | ~3480 | ~3481 | N/A |
| N-H Stretch (symmetric) | ~3370 | ~3368 | N/A |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 | <3000 |
| C=O Stretch (Ester) | ~1690-1710 | ~1687 | ~1720 |
| Aromatic C=C Stretch | ~1610, ~1580, ~1450 | ~1615, ~1560, ~1450 | ~1600, ~1450 |
| C-N Stretch | ~1250-1330 | ~1240 | N/A |
| C-O Stretch (Ester) | ~1250, ~1100 | ~1240, ~1080 | ~1280, ~1120 |
| C-H Out-of-Plane Bending | Dependent on substitution | Dependent on substitution | Dependent on substitution |
Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
Obtaining a clean and reproducible IR spectrum is critical for accurate interpretation. The following protocol outlines the steps for acquiring the spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
This compound (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Procedure
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean and empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.
DOT Script of the ATR-FTIR workflow:
Caption: Workflow for acquiring an IR spectrum using the ATR technique.
Conclusion: A Vibrational Signature for Confident Identification
The infrared spectrum of this compound is a rich tapestry of vibrational information. By systematically analyzing the contributions of the amino, ester, and substituted aromatic functionalities, and by drawing comparisons with analogous molecules, researchers can confidently interpret its key features. The N-H stretching doublet, the conjugated C=O ester stretch, and the specific pattern of aromatic and aliphatic C-H and C=C vibrations provide a unique fingerprint for this compound. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality data, forming a solid foundation for structural elucidation and further research endeavors.
References
- Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal de Chimie Physique, 57, 444-453.
- Govindarajan, M., Ganasan, K., Periandy, S., Mohan, S., & Tedlamelekot, F. (2011). Vibrational spectral analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 2003–2011.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
- Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Larkin, P. J. (2017).
- Stuart, B. H. (2004).
-
NIST Chemistry WebBook. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]
- Socrates, G. (2001). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
- Smith, B. C. (2016).
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-amino-3,5-dimethylbenzoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel or existing chemical entities is paramount. Methyl 2-amino-3,5-dimethylbenzoate, a substituted aromatic amine and methyl ester, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth comparison of mass spectrometry techniques for its analysis, offering insights into experimental design, expected outcomes, and data interpretation.
Introduction: The Analytical Significance of this compound
This compound (C₁₀H₁₃NO₂, Molar Mass: 179.22 g/mol ) is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure, featuring a primary aromatic amine, a methyl ester, and two methyl groups on the benzene ring, dictates its reactivity and potential applications. Accurate and reliable analytical methods are crucial for quality control, impurity profiling, and metabolic studies. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for this purpose. This guide will compare and contrast the application of different ionization and fragmentation techniques to provide a comprehensive analytical overview of this molecule.
A Tale of Two Ionization Philosophies: Hard vs. Soft Ionization
The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. It dictates whether you primarily observe the intact molecule or a rich fingerprint of its fragments.
Electron Ionization (EI): The Power of Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2] This process imparts significant energy, leading to extensive and reproducible fragmentation.
-
Expertise & Experience: EI is the workhorse of gas chromatography-mass spectrometry (GC-MS). For a semi-volatile compound like this compound, GC-MS with EI is an excellent choice for routine analysis and library matching. The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical fingerprint. However, the molecular ion peak may be weak or absent in some cases.[3]
-
Trustworthiness: The reproducibility of EI fragmentation patterns allows for the creation of extensive spectral libraries (e.g., NIST). This self-validating system enables high-confidence identification of the analyte by comparing its experimental spectrum to a library spectrum.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): The Gentle Approach
In contrast, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques commonly coupled with liquid chromatography (LC-MS).[2][4] They typically generate protonated molecules ([M+H]⁺) with minimal fragmentation.[5]
-
Expertise & Experience: ESI is ideal for polar and thermolabile molecules, while APCI is well-suited for less polar compounds.[6] For this compound, both could be applicable. The primary advantage of these techniques is the prominent molecular ion peak, which provides unambiguous molecular weight information. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.[7]
-
Trustworthiness: The observation of the correct mass-to-charge ratio (m/z) for the protonated molecule provides a high degree of confidence in the molecular formula. Subsequent fragmentation via CID provides structural information that can be logically pieced together, creating a self-validating analytical workflow.
Predicted Fragmentation Patterns: A Structural Roadmap
The fragmentation of this compound is governed by the interplay of its functional groups.
Electron Ionization (EI) Fragmentation
Under EI conditions, we can anticipate a complex spectrum with several key fragmentation pathways:
-
α-Cleavage of the Amine: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[8] However, in an aromatic amine, this is less prevalent. Instead, we expect fragmentation characteristic of the aromatic ring and its substituents.
-
Loss of the Methoxy Group: A prominent fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to form a stable acylium ion.
-
Loss of Formaldehyde: A rearrangement reaction can lead to the elimination of a neutral molecule of formaldehyde (CH₂O).
-
Cleavage of Methyl Groups: Loss of a methyl radical (•CH₃) from the aromatic ring is also a likely event.
-
Ortho-Effect: The presence of the amino group and a methyl group ortho to the methyl ester can influence fragmentation. The "ortho-effect" can lead to unique rearrangement reactions and the formation of characteristic fragment ions.[9][10] For instance, interaction between the amino and ester groups could facilitate the loss of methanol.
Collision-Induced Dissociation (CID) of the Protonated Molecule ([M+H]⁺)
In an MS/MS experiment, the protonated molecule (m/z 180.1) is isolated and subjected to CID. The protonation will likely occur on the more basic nitrogen atom of the amino group.
-
Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH).
-
Loss of Ammonia: Loss of ammonia (NH₃) from the protonated amine is another plausible fragmentation.
-
Loss of Carbon Monoxide: Subsequent fragmentation of the initial product ions could involve the loss of carbon monoxide (CO).
Experimental Protocols
The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Analysis with Electron Ionization
This protocol is designed for the qualitative and quantitative analysis of the analyte.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane. Prepare a series of dilutions for calibration.
-
GC Parameters:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
LC-MS/MS Analysis with Electrospray Ionization
This protocol is suitable for sensitive detection and structural confirmation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Prepare dilutions in the mobile phase.
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is appropriate.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan for the protonated molecule at m/z 180.1.
-
MS2 Fragmentation: Isolate the precursor ion at m/z 180.1 and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Data Presentation and Visualization
Predicted Mass Spectral Data
The following tables summarize the predicted key ions for each technique.
Table 1: Predicted Key Fragments in EI-MS
| m/z | Predicted Fragment Ion | Predicted Origin |
| 179 | [M]⁺• | Molecular Ion |
| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the ring |
| 148 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 120 | [M - OCH₃ - CO]⁺ | Subsequent loss of CO from the acylium ion |
| 132 | [M - CH₃ - OCH₃]⁺ | Loss of methyl and methoxy radicals |
Table 2: Predicted Key Fragments in ESI-MS/MS (CID)
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Neutral Loss |
| 180.1 | 148.1 | CH₃OH (Methanol) |
| 180.1 | 163.1 | NH₃ (Ammonia) |
| 148.1 | 120.1 | CO (Carbon Monoxide) |
Experimental and Logical Workflow Diagrams
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
Conclusion: A Multi-faceted Approach to a Multi-functional Molecule
The mass spectrometric analysis of this compound is best approached with a combination of techniques. GC-MS with EI provides a robust method for routine identification and quantification, leveraging the power of extensive fragmentation and spectral libraries. For higher sensitivity, unambiguous molecular weight determination, and detailed structural elucidation of unknown metabolites or impurities, LC-MS/MS with ESI or APCI is the superior choice. By understanding the principles of ionization and the predictable fragmentation pathways, researchers can confidently develop and validate methods for the comprehensive analysis of this important chemical intermediate.
References
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?[Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.[Link]
-
Journal of Environmental Sciences. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.[Link]
-
National Institutes of Health. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.[Link]
-
MDPI. (2020). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.[Link]
-
National Institutes of Health. (2021). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.[Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.[Link]
-
ResearchGate. (2025). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink.[Link]
-
Whitman College. GCMS Section 6.15.[Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.[Link]
-
National Institutes of Health. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.[Link]
-
National Institutes of Health. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies.[Link]
-
MySkinRecipes. Methyl 5-amino-2,3-dimethylbenzoate.[Link]
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ResearchGate. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.[Link]
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A Comparative Analysis of the Reactivity of Methyl 2-amino-3,5-dimethylbenzoate and Other Anilines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, anilines are fundamental building blocks. Their reactivity, governed by the nuanced interplay of electronic and steric effects, dictates their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity of Methyl 2-amino-3,5-dimethylbenzoate with other common anilines, offering insights into the causal factors behind their differential reactivity and providing a framework for selecting the appropriate aniline derivative for specific synthetic transformations.
The Fundamentals of Aniline Reactivity: A Balancing Act
Aniline's reactivity is primarily centered around two key features: the nucleophilicity of the amino group's lone pair of electrons and the susceptibility of the aromatic ring to electrophilic substitution. The amino group (-NH2) is a potent activating group, donating electron density into the benzene ring through resonance.[1][2] This increased electron density makes the ortho and para positions particularly susceptible to attack by electrophiles.[1][2]
However, the reactivity of aniline is not a simple matter of electron donation. Several factors can modulate this inherent reactivity:
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) on the aromatic ring further enhance the electron density, increasing the nucleophilicity of the amino group and the rate of electrophilic aromatic substitution.[1][3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, rendering the aniline less reactive.[1][3]
-
Steric Hindrance: Bulky substituents, particularly in the ortho positions, can physically obstruct the approach of reagents to the amino group or the aromatic ring, thereby slowing down reaction rates.[4][5] This phenomenon, known as the "ortho effect," can significantly impact basicity and reactivity.[6]
-
Basicity and pKa: The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen's lone pair.[7][8] Factors that increase electron density on the nitrogen atom generally increase basicity. Aromatic amines are notably weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.[1][3][9]
This compound: A Case Study in Steric and Electronic Influence
This compound presents a fascinating case where both steric and electronic factors are at play. Let's dissect its structure to predict its reactivity profile:
-
Amino Group (-NH2) at C2: This is the primary site of nucleophilic reactions and the key activating group for electrophilic aromatic substitution.
-
Methyl Groups (-CH3) at C3 and C5: As alkyl groups, these are weak electron-donating groups, which should slightly increase the electron density of the ring and the basicity of the amino group.
-
Methyl Ester Group (-COOCH3) at C1: This is an electron-withdrawing group, which will decrease the electron density of the ring and the nucleophilicity of the amino group.
-
Ortho-Substitution Pattern: The methyl group at the C3 position is ortho to the amino group, introducing steric hindrance.
dot digraph "this compound Structure" { graph [rankdir="TB", size="4,4", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Structural features of this compound."
Comparative Reactivity Analysis
To provide a clear comparison, we will evaluate the reactivity of this compound against three representative anilines: unsubstituted aniline, p-toluidine (an activated aniline), and p-nitroaniline (a deactivated aniline).
| Aniline Derivative | Key Substituents | Expected Electronic Effect | Expected Steric Hindrance | Predicted Relative Reactivity |
| Aniline | None | Baseline | Minimal | Moderate |
| p-Toluidine | -CH3 (para) | Electron-donating | Minimal | High |
| p-Nitroaniline | -NO2 (para) | Electron-withdrawing | Minimal | Low |
| This compound | -CH3 (meta, ortho), -COOCH3 (para to one -CH3) | Competing EDG & EWG | Significant (ortho -CH3) | Moderate to Low |
dot digraph "Reactivity_Comparison_Logic" { graph [rankdir="TB", bgcolor="#F1F3F4", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Factors influencing the relative reactivity of anilines."
The basicity of an aniline is a good proxy for the nucleophilicity of its amino group.
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | 4.6 | [9] |
| p-Toluidine | 5.1 | [10] |
| p-Nitroaniline | 1.0 | [11] |
| This compound | Estimated to be lower than aniline | N/A |
The pKa of the conjugate acid of p-toluidine is higher than that of aniline, indicating it is a stronger base due to the electron-donating methyl group.[11] Conversely, the pKa for p-nitroaniline's conjugate acid is significantly lower, reflecting the strong electron-withdrawing nature of the nitro group.
For this compound, the presence of the electron-withdrawing methyl ester group is expected to decrease the basicity compared to aniline. The two methyl groups will have a counteracting, though likely weaker, electron-donating effect. The ortho methyl group can also sterically hinder the protonation of the amino group, further reducing its basicity.[6]
Experimental Evidence: Reactivity in Key Transformations
Acylation of the amino group is a common reaction for anilines. The rate of this reaction is sensitive to both the nucleophilicity of the nitrogen and steric hindrance around it.
Experimental Protocol: Comparative Acylation of Anilines
-
Materials: Aniline, p-toluidine, p-nitroaniline, this compound, acetic anhydride, pyridine, and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
In separate reaction vessels, dissolve equimolar amounts of each aniline derivative and pyridine in the solvent.
-
To each solution, add an equimolar amount of acetic anhydride dropwise at room temperature.
-
Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Analysis: The relative rates of reaction can be determined by comparing the time taken for the complete consumption of the starting aniline.
Predicted Outcome:
-
p-Toluidine: Expected to react the fastest due to the high nucleophilicity of its amino group.
-
Aniline: Will react at a moderate rate.
-
p-Nitroaniline: Will react the slowest due to the significantly reduced nucleophilicity.
-
This compound: The reaction rate is anticipated to be slower than aniline. This is due to the combined effects of the electron-withdrawing ester group reducing nucleophilicity and the ortho methyl group sterically hindering the approach of the acetic anhydride.
dot digraph "Acylation_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Workflow for comparative acylation of anilines."
The amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[1][2]
Experimental Protocol: Comparative Bromination of Anilines
-
Materials: Aniline, p-toluidine, p-nitroaniline, this compound, bromine, and a suitable solvent (e.g., acetic acid).
-
Procedure:
-
Dissolve each aniline derivative in the solvent in separate reaction vessels.
-
Slowly add a solution of bromine in the same solvent to each reaction mixture at a controlled temperature.
-
Monitor the reactions by TLC to observe the formation of products.
-
-
Analysis: The reactivity can be assessed by the reaction conditions required (e.g., temperature, reaction time) and the product distribution.
Predicted Outcome:
-
Aniline: Reacts readily with bromine water to give 2,4,6-tribromoaniline, often without the need for a catalyst, demonstrating its high reactivity.[12]
-
p-Toluidine: Being more activated than aniline, it will react even more vigorously, leading to polybromination.
-
p-Nitroaniline: The deactivated ring will require harsher conditions (e.g., a Lewis acid catalyst) for bromination to occur, and the reaction will be slower.
-
This compound: The reactivity towards electrophilic substitution will be a complex interplay of directing effects. The strongly activating amino group will direct ortho and para. The para position is blocked. The two ortho positions (C3 and C6) are sterically different. The C3 position is blocked by a methyl group. Therefore, substitution is most likely to occur at the C6 position. The overall rate of reaction is expected to be slower than that of aniline due to the deactivating effect of the methyl ester and the steric hindrance from the ortho methyl group.
Summary of Comparative Reactivity
| Reaction | p-Toluidine | Aniline | This compound | p-Nitroaniline |
| Acylation | Very Fast | Fast | Moderate to Slow | Very Slow |
| Bromination | Very Fast (Polysubstitution) | Fast (Polysubstitution) | Moderate (Regioselective) | Slow (Requires catalyst) |
Conclusion
The reactivity of this compound is a nuanced subject, heavily influenced by a combination of competing electronic and steric factors. While the amino group provides strong activation, the electron-withdrawing methyl ester and the sterically hindering ortho methyl group temper this reactivity.
For drug development professionals and researchers, understanding these subtleties is paramount. When considering this compound as a synthetic precursor, one can anticipate moderate reactivity, allowing for more controlled transformations compared to highly activated anilines like p-toluidine. The steric hindrance also offers the potential for regioselective reactions that might be difficult to achieve with less substituted anilines. This guide provides a foundational understanding to inform rational synthetic design and the selection of appropriate reaction conditions.
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A Comparative Review of Methyl 2-amino-3,5-dimethylbenzoate and Its Analogs: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Welcome to this in-depth technical guide on Methyl 2-amino-3,5-dimethylbenzoate and its analogs. As a Senior Application Scientist, my goal is to provide you with a comprehensive and objective comparison of these compounds, grounded in experimental data and authoritative sources. This guide will delve into their synthesis, physicochemical properties, and diverse biological activities, offering insights to inform your research and development endeavors.
Introduction: The Versatile Scaffold of Substituted Anthranilates
This compound belongs to the class of anthranilic acid esters, which are recognized as privileged structures in medicinal chemistry. The arrangement of the amino group and the ester functionality on the benzene ring provides a versatile scaffold for chemical modifications, leading to a wide array of derivatives with significant biological activities. These activities span from anti-inflammatory and analgesic to antimicrobial and anticancer effects. Understanding the structure-activity relationships (SAR) within this class of compounds is crucial for the rational design of new therapeutic agents. This guide will explore how substitutions on the anthranilic acid core, particularly the strategic placement of methyl and other functional groups, influence the chemical and biological properties of these molecules.
Comparative Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs typically involves multi-step sequences starting from readily available precursors. While a direct comparative study showcasing the synthesis of a wide range of analogs under identical conditions is not extensively documented in a single source, we can construct a general understanding from various reported methods.
A common synthetic strategy involves the modification of the anthranilic acid core. For instance, the synthesis of halogenated analogs often starts with the corresponding substituted aminobenzoic acid, followed by esterification and subsequent functional group transformations.
General Synthetic Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Antimicrobial Activity
Substituted aminobenzoates and related heterocyclic compounds have demonstrated promising antimicrobial properties against a range of bacteria and fungi.[1][2][3][4]
Structure-Activity Relationship Insights:
-
The presence of electron-withdrawing groups, such as halogens, on the aromatic ring can enhance antimicrobial activity.[4]
-
The overall lipophilicity of the molecule can also play a significant role in its ability to penetrate microbial cell membranes.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Analogs
| Compound | Target Organism | MIC (µg/mL) |
| 3-methylbenzo[d]thiazol-methylquinolinium derivative (A2) | MRSA | 1.5 |
| 3-methylbenzo[d]thiazol-methylquinolinium derivative (A2) | VRE | 2-8 |
| p-bromo derivative of PABA | C. albicans | - |
| p-bromo derivative of PABA | A. niger | - |
Data compiled from multiple sources. Missing data indicates specific values were not provided in the abstract.[1][4]
Experimental Protocol: Tube Dilution Method for MIC Determination [4] This is a standard in vitro method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compound are prepared in a suitable liquid growth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: Each dilution is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anticancer Activity
Recent research has explored the anticancer potential of aminobenzoate derivatives and their bioisosteres, such as aminobenzothiazoles. These compounds have shown selective growth inhibitory effects against various cancer cell lines.[5][6][7][8][9]
Structure-Activity Relationship Insights:
-
2-(4-amino-3-methylphenyl)benzothiazoles: This class of compounds has demonstrated potent and selective anticancer activity. The presence of the 3-methyl group on the aminophenyl ring is often crucial for activity.[6]
-
Halogenation: The introduction of halogen atoms, such as fluorine or bromine, into the benzothiazole ring can enhance anticancer potency.[6][9]
Table 4: In Vitro Cytotoxicity (IC₅₀) of Selected Anticancer Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Methyl 4-chloro-6-(dichloroacetyl)-...-carboxylate (7) | A549 (Lung) | 6.3 |
| Methyl 6-(dibromoacetyl)-5-methoxy-...-carboxylate (8) | HepG2 (Liver) | 3.8 |
| Methyl 6-(dibromoacetyl)-5-methoxy-...-carboxylate (8) | A549 (Lung) | 3.5 |
| 2-amino-benzo[de]isoquinoline-1,3-dione (14) | HCT-116 (Colon) | 1.3 - 8.3 µg/mL |
| 2-amino-benzo[de]isoquinoline-1,3-dione (15) | MCF-7 (Breast) | 1.3 - 8.3 µg/mL |
Data compiled from multiple sources. Note that some values are reported in µg/mL.[5][9]
Experimental Protocol: MTT Assay for Cytotoxicity [9] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with a wide spectrum of biological activities. The strategic manipulation of substituents on the anthranilate scaffold allows for the fine-tuning of their pharmacological profiles. While significant research has been conducted on various analogs, a systematic comparative study of a closely related series of compounds under standardized conditions would be invaluable for elucidating more precise structure-activity relationships. Future research should focus on the synthesis and evaluation of novel analogs with improved potency and selectivity, as well as in-depth mechanistic studies to identify their molecular targets. The development of efficient and scalable synthetic routes will also be crucial for translating these promising laboratory findings into tangible therapeutic applications.
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A Comparative Guide to the Synthesis of Methyl 2-amino-3,5-dimethylbenzoate: A Cost-Benefit Analysis for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
